molecular formula C11H16Cl3N B571581 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS No. 953789-37-2

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Cat. No.: B571581
CAS No.: 953789-37-2
M. Wt: 268.606
InChI Key: ARSNVFGYXNWTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, also known as 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, is a useful research compound. Its molecular formula is C11H16Cl3N and its molecular weight is 268.606. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSNVFGYXNWTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657920
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953789-37-2
Record name Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS Registry Number: 953789-37-2 (Free base), 1422266-98-3 (HCl salt) Molecular Formula:


Molecular Weight:  268.61  g/mol  (Free base: 232.15  g/mol )

This guide details the synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride , a critical


-chloroamine intermediate often encountered in the impurity profiling of serotonergic modulators (e.g., Lorcaserin) and as a scaffold in the synthesis of nitrogen mustard-type alkylating agents.
Core Challenges

The synthesis presents two primary technical challenges that this guide addresses:

  • Regiocontrol: The precursor amino-alcohol must be chlorinated without excessive isomerization.

    
    -chloroamines exist in equilibrium with reactive aziridinium ions , which can lead to a mixture of the 2-chloro (desired) and 1-chloro (isomer) products.
    
  • Safety: The product is a potential vesicant (blistering agent) due to its alkylating capability. Stringent containment protocols are required.

Retrosynthetic Analysis & Mechanism

The most robust route involves the nucleophilic ring-opening of propylene oxide by 4-chlorophenethylamine, followed by deoxychlorination using thionyl chloride (


).
Reaction Pathway (DOT Visualization)

SynthesisPathway cluster_mech Critical Mechanism Start1 4-Chlorophenethylamine (Nucleophile) Inter Intermediate Alcohol: 1-(4-chlorophenethylamino)propan-2-ol Start1->Inter SN2 Ring Opening (Regioselective) Start2 Propylene Oxide (Electrophile) Start2->Inter Aziridinium Aziridinium Ion (Transient Intermediate) Inter->Aziridinium Activation Reagent SOCl2 / CHCl3 (Chlorination) Product Target Product: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl Aziridinium->Product Cl- Attack (Thermodynamic Control)

Figure 1: Synthetic pathway highlighting the critical aziridinium intermediate which dictates the stereochemical and regiochemical outcome.

Mechanistic Insight: The Aziridinium Equilibrium

Unlike simple alkyl halides,


-chloroamines in solution (especially at neutral/basic pH) undergo intramolecular cyclization to form a quaternary aziridinium ion .
  • Implication: In the presence of nucleophiles (or during hydrolysis), the ring can open at either carbon.

  • Control Strategy: To favor the 2-chloro linear product, the reaction must be maintained in highly acidic conditions (excess HCl/SOCl

    
    ) to suppress the concentration of the free amine, thereby preventing autocyclization.
    

Experimental Protocol

Stage 1: Synthesis of 1-((4-chlorophenethyl)amino)propan-2-ol

This step establishes the carbon skeleton via regioselective ring opening.

Reagents:

  • 4-Chlorophenethylamine (1.0 equiv)[1]

  • Propylene oxide (1.2 equiv)

  • Isopropanol (Solvent, 5-10 volumes)

Procedure:

  • Charge: To a dry reactor equipped with a reflux condenser and nitrogen inlet, charge 4-chlorophenethylamine and isopropanol.

  • Addition: Cool to 0–5°C. Add propylene oxide dropwise over 30 minutes. Note: Exothermic reaction.[2]

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12 hours. Monitor by TLC or HPLC (disappearance of amine).

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess propylene oxide.

  • Result: The residue is typically a viscous oil. It can be used directly in Stage 2 or purified via vacuum distillation if high purity is required.

Stage 2: Chlorination to Target Hydrochloride

Reagents:

  • Intermediate Alcohol (from Stage 1)

  • Thionyl Chloride (

    
    , 1.5 - 2.0 equiv)
    
  • Dichloromethane (DCM) or Chloroform (

    
    ) (anhydrous)
    

Procedure:

  • Dissolution: Dissolve the oily residue from Stage 1 in anhydrous DCM (10 volumes).

  • Activation: Cool the solution to 0°C.

  • Chlorination: Add

    
     dropwise, maintaining temperature <10°C. The HCl gas evolved must be scrubbed (NaOH trap).
    
  • Reflux: Once addition is complete, warm to reflux (40°C for DCM) for 2–4 hours. This ensures complete conversion of the chlorosulfite intermediate to the chloride.

  • Isolation:

    • Cool to room temperature.[3][4]

    • Evaporate solvent and excess

      
       under vacuum.[5] Caution: Do not overheat, as this may degrade the product.
      
    • The residue is the crude HCl salt.

  • Crystallization: Triturate the residue with cold Diethyl Ether or Acetone. The target compound, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl , will precipitate as a white to off-white solid.

  • Filtration: Filter under nitrogen (hygroscopic) and dry in a vacuum desiccator over

    
    .
    

Process Safety & Handling

CRITICAL WARNING: This compound is a nitrogen mustard analog. It possesses alkylating properties similar to chemotherapeutic agents or vesicants.

Hazard ClassRiskMitigation
Vesicant Skin blistering, necrosisDouble-gloving (Nitrile/Laminate), Full face shield, Tyvek suit.
Genotoxicity DNA alkylationHandle only in a certified Fume Hood or Glovebox. Use Sodium Thiosulfate for spill decontamination.
Respiratory Mucosal damageDo not inhale dust. Use P100/HEPA respiratory protection if powder handling is open.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

NMR Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.55 (d, 3H, 
      
      
      
      ): Diagnostic doublet for the terminal methyl group.
    • 
       3.0–3.4 (m, multiplet): Methylene protons of the ethyl and propyl chains.
      
    • 
       4.4–4.6 (m, 1H, 
      
      
      
      ): The methine proton attached to the chlorine-bearing carbon (deshielded).
    • 
       7.2–7.4 (m, 4H, Ar-H): Aromatic protons characteristic of the 4-chlorophenyl group.[6]
      
    • 
       9.5 (br s, 2H, 
      
      
      
      ): Ammonium protons.
Isomer Purity (HPLC)

A reverse-phase HPLC method is required to distinguish the 2-chloro (target) from the 1-chloro (rearranged impurity).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% TFA).

  • Differentiation: The primary chloride (isomer) typically elutes slightly later than the secondary chloride (target) due to steric accessibility differences.

Workflow Visualization

Workflow cluster_0 Stage 1: Precursor Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Isolation Step1 Mix Amine + Isopropanol Step2 Add Propylene Oxide (0-5°C) Step1->Step2 Step3 Stir 12h @ RT Step2->Step3 Step4 Strip Solvent (Vacuum) Step3->Step4 Step5 Dissolve in DCM Step4->Step5 Crude Oil Step6 Add SOCl2 (Dropwise, <10°C) Step5->Step6 Step7 Reflux 3h Step6->Step7 Step8 Evaporate to Dryness Step7->Step8 Step9 Triturate with Et2O/Acetone Step8->Step9 Crude Solid Step10 Filter & Dry (P2O5) Step9->Step10 QC QC: NMR & HPLC Step10->QC

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the hydrochloride salt.

References

  • Mechanism of Amino Alcohol Chlorination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the

    
     vs 
    
    
    
    mechanism in chlorination).
  • Aziridinium Ion Chemistry: D'Hooghe, M., & De Kimpe, N. (2010).[7] "Synthetic Applications of Aziridinium Ions." Current Organic Chemistry. (Detailed review of the equilibrium and reactivity of beta-chloroamines).

  • Synthesis of Analogous Phenethylamines (Lorcaserin Impurities): Pharmacompass. "2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCL | Drug Information." (Identifies the compound as a known impurity/intermediate in pharmaceutical synthesis).

  • Thionyl Chloride Protocols: Pai, N. R., et al. (2010).[8] "An efficient synthesis of neuroleptic drugs." Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.[8] (Provides analogous protocols for chlorinating secondary amino alcohols with

    
    ).
    
    

Sources

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a compound identified as an impurity of the selective serotonin 5-HT2C receptor agonist, Lorcaserin.[1] Given the absence of direct pharmacological studies on this specific molecule, this guide employs a structure-activity relationship (SAR) framework, drawing upon the well-characterized pharmacology of Lorcaserin and the broader class of phenethylamine derivatives. We hypothesize that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride primarily interacts with serotonergic systems, with a potential for broader monoaminergic activity. This document outlines the chemical properties, a proposed multi-faceted mechanism of action, and detailed experimental protocols for its empirical validation, aimed at guiding researchers in the fields of pharmacology and drug development.

Introduction and Chemical Identity

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative.[2] Its structural backbone is shared by a vast number of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic stimulants, hallucinogens, and anorectics. The defining characteristic of this compound in the public domain is its classification as "Lorcaserin Impurity B," which strongly suggests a shared synthetic pathway and potential for overlapping pharmacological targets with Lorcaserin, a known anti-obesity agent that acts as a selective serotonin 5-HT2C receptor agonist.[1][3]

The phenethylamine scaffold is a privileged structure in medicinal chemistry, and substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine group can drastically alter its pharmacological profile, including receptor affinity, selectivity, and functional activity.[4] This guide will dissect the structural features of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride to propose a testable hypothesis regarding its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is presented in Table 1.

PropertyValueSource
IUPAC Name 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride[1]
CAS Number 953789-37-2[1]
Molecular Formula C₁₁H₁₆Cl₃N[1]
Molecular Weight 268.6 g/mol [1]
Canonical SMILES CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl[1]
InChI Key ARSNVFGYXNWTPK-UHFFFAOYSA-N[1]

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on its structural similarity to Lorcaserin and its phenethylamine core, we propose that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is likely to exhibit activity at serotonin receptors, with the potential for broader interactions with other monoamine systems.

Primary Hypothesis: Serotonergic Modulation, with a Focus on 5-HT₂ Receptors

The most compelling lead for the mechanism of action of this compound is its relationship to Lorcaserin. Lorcaserin achieves its anorectic effects through selective agonism of the 5-HT2C receptor in the hypothalamus.[3][5][6][7] This activation of pro-opiomelanocortin (POMC) neurons leads to a suppression of appetite.[5]

Given the structural parallels, it is highly probable that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride also binds to 5-HT₂ receptors. However, its selectivity profile is likely to differ from that of Lorcaserin due to its distinct structural features. While Lorcaserin has a constrained benzazepine ring system, the target compound has a more flexible N-(4-chlorophenethyl)propan-1-amine side chain. This flexibility may alter its binding affinity and selectivity for the 5-HT₂ receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).

The para-chloro substitution on the phenethyl ring is a feature known to be compatible with, and in some cases enhance, affinity for 5-HT₂ receptors.[8][9] Therefore, a primary avenue of investigation should be its binding affinity and functional activity at the 5-HT₂ receptor family.

5-HT2C_Signaling_Pathway Compound 2-Chloro-N-(4-chlorophenethyl) propan-1-amine hydrochloride (Putative Agonist) Receptor 5-HT2C Receptor Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Appetite Suppression of Appetite Ca2->Appetite PKC->Appetite

Caption: Putative 5-HT₂C receptor signaling cascade initiated by the compound.

Secondary Hypothesis: Interaction with Monoamine Transporters

The phenethylamine scaffold is the parent structure for potent monoamine transporter inhibitors.[2] It is plausible that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters, resulting in a stimulant-like effect. The specific substitutions on the molecule will determine its affinity and selectivity for these transporters.

Monoamine_Transporter_Interaction Compound 2-Chloro-N-(4-chlorophenethyl) propan-1-amine hydrochloride DAT Dopamine Transporter (DAT) Compound->DAT Potential Inhibition NET Norepinephrine Transporter (NET) Compound->NET Potential Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Potential Inhibition Dopamine ↑ Synaptic Dopamine DAT->Dopamine Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine Serotonin ↑ Synaptic Serotonin SERT->Serotonin

Caption: Potential interaction with monoamine transporters.

Experimental Protocols for Elucidating the Mechanism of Action

To empirically validate the proposed mechanism of action, a systematic pharmacological characterization is required. The following protocols outline the key experiments.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis and Purification Binding_Assays Radioligand Binding Assays (5-HT₂, DAT, NET, SERT) Start->Binding_Assays Functional_Assays Functional Assays (e.g., Ca²⁺ Flux, IP₁ Accumulation) Binding_Assays->Functional_Assays If significant binding Uptake_Assays Neurotransmitter Uptake Assays Binding_Assays->Uptake_Assays If significant binding Data_Analysis Data Analysis and Mechanism Determination Functional_Assays->Data_Analysis Uptake_Assays->Data_Analysis

Caption: A streamlined workflow for pharmacological characterization.

Protocol: Radioligand Binding Assay for 5-HT₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of the test compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the recombinant human receptor subtypes.

  • Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]LSD (for 5-HT2B, with appropriate blockers), [³H]Mesulergine (for 5-HT2C).

  • Non-specific binding competitors (e.g., Mianserin, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Test compound stock solution in DMSO.

  • 96-well plates and filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding competitor.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding and determine the IC₅₀ value of the test compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: Inositol Monophosphate (IP₁) Accumulation Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀) of the test compound at 5-HT₂ receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂ receptor subtypes.

  • Assay buffer (e.g., HBSS with CaCl₂, MgCl₂, and LiCl).

  • Serotonin (as a reference agonist).

  • Test compound stock solution.

  • Commercially available IP₁ HTRF assay kit.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing LiCl (to inhibit IP₁ degradation) and incubate.

  • Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of serotonin with serial dilutions of the test compound (for antagonist mode).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and add the HTRF reagents (IP₁-d2 and anti-IP₁-cryptate).

  • Incubate for the recommended time to allow for immunoreaction.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the HTRF ratio and plot dose-response curves to determine EC₅₀ or IC₅₀ values.

Conclusion and Future Perspectives

This guide posits that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, an impurity of Lorcaserin, likely functions as a modulator of the serotonergic system, with a primary focus on the 5-HT₂ family of receptors. Its structural characteristics also suggest a potential for interaction with monoamine transporters. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should aim to fully characterize the in vitro pharmacological profile of this compound. Should significant and selective activity be identified, in vivo studies would be warranted to investigate its effects on relevant physiological and behavioral endpoints, such as food intake, locomotor activity, and its potential for psychoactive effects. A thorough understanding of the pharmacology of this and other related impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

References

  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Boniface, J. J. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]

  • Kang, M. S., Park, H., Lee, H., Lee, J. H., Kim, Y., & Kim, K. M. (2021). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 29(3), 329–337. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Lorcaserin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Wikipedia contributors. (2024, January 26). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Chavda, V. P., Ajabiya, R. J., & Patel, S. S. (2013). Lorcaserin: A novel antiobesity drug. Journal of obesity & metabolic research, 1(1), 2. [Link]

  • Wikipedia contributors. (2023, December 29). Lorcaserin. In Wikipedia, The Free Encyclopedia. [Link]

  • Dalpoas, S. E., Lee, C., & Pinto, B. (2017). Lorcaserin. In Johns Hopkins Diabetes Guide. The Johns Hopkins University. [Link]

  • Lee, H., Park, H., Kang, M. S., Lee, J. H., Kim, Y., & Kim, K. M. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 29(3), 329-337. [Link]

  • Lee, J., Park, H., Lee, H., Lee, J. H., Kim, Y., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 553-560. [Link]

  • Wikipedia contributors. (2024, January 15). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. [Link]

  • Teixeira, J., Silva, C., & Raimundo, J. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 223. [Link]

  • Roth, B. L. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs. Journal of Clinical Investigation, 123(12), 5032-5034. [Link]

  • Serafine, K. M., & France, C. P. (2016). CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF LORCASERIN IN RATS. The Journal of pharmacology and experimental therapeutics, 357(1), 169–176. [Link]

  • Blue Ridge Poison Center. (2024, October). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. University of Virginia Health. [Link]

  • Johns Hopkins Diabetes Guide. (2017). Lorcaserin. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical considerations for the stability and storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with actionable, field-proven methodologies for assessing and maintaining the integrity of this and structurally related compounds.

Introduction: The Imperative of Stability in Research and Development

The chemical stability of a compound is a cornerstone of reliable and reproducible scientific research. For a molecule like 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, understanding its susceptibility to degradation is paramount for ensuring the accuracy of experimental results, defining its shelf-life, and developing robust formulations. This guide will delve into the theoretical and practical aspects of stability, offering a framework for its comprehensive evaluation.

While specific degradation pathways for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are not extensively documented in public literature, this guide will extrapolate from the known behavior of similar amine hydrochlorides and outline the necessary experimental steps to elucidate its unique stability profile.

Chemical Profile and General Stability

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a chemical intermediate with the molecular formula C₁₁H₁₆Cl₃N and a molecular weight of 268.6 g/mol .[1] Its structure, featuring a secondary amine, a chlorinated alkyl chain, and a chlorophenethyl group, suggests potential susceptibility to several degradation mechanisms.

As a hydrochloride salt, the compound is generally expected to be a solid with some degree of water solubility. Amine hydrochlorides are typically more stable than their free-base counterparts, as the protonation of the nitrogen atom reduces its nucleophilicity and susceptibility to oxidation. However, they are not without their vulnerabilities.

General chemical stability information for similar amine hydrochlorides indicates that they are typically stable under recommended storage conditions.[2] Key considerations include:

  • Incompatibilities: Strong oxidizing agents, strong bases, and highly acidic materials can lead to exothermic reactions and degradation.[2][3]

  • Hazardous Decomposition: Under fire conditions, decomposition can produce hazardous products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

Recommended Storage and Handling

Proper storage is the first line of defense against chemical degradation. The following conditions are recommended based on best practices for amine hydrochlorides:

ParameterRecommendationRationale
Temperature Cool and dry place.[4]Minimizes the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Well-ventilated area.[4]Prevents the accumulation of potentially harmful vapors and provides a stable atmosphere.
Container Tightly sealed, original containers.[2]Protects from moisture, oxygen, and light, which can accelerate degradation.
Light Protection from UV radiation/sunlight.[5]Light can provide the energy to initiate photolytic degradation pathways.
Moisture Store in a dry environment.[4]The compound is likely hygroscopic, and moisture can facilitate hydrolysis.[3]

Handling Precautions: Due to the potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] Handling should be done in a well-ventilated area or under a fume hood.[2]

Elucidating Stability: The Role of Forced Degradation Studies

To determine the intrinsic stability of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a forced degradation (or stress testing) study is indispensable.[6][7] Such studies deliberately expose the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways in a shortened timeframe.[6]

The primary objectives of a forced degradation study are:

  • To establish the intrinsic stability of the molecule.

  • To identify likely degradation products and pathways.[6][8]

  • To develop and validate a stability-indicating analytical method.[7]

The following diagram illustrates a typical workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolysis (Acidic, Basic, Neutral) SIAM Develop Stability-Indicating Analytical Method (e.g., HPLC) Hydrolysis->SIAM Oxidation Oxidation (e.g., H₂O₂) Oxidation->SIAM Photolysis Photolysis (UV/Vis Light) Photolysis->SIAM Thermal Thermal (Dry Heat, Humidity) Thermal->SIAM Analyze Analyze Stressed Samples SIAM->Analyze Identify Identify & Characterize Degradation Products (e.g., LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Stability Determine Intrinsic Stability Pathway->Stability caption Forced Degradation Workflow

Caption: A typical workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for subjecting 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride to various stress conditions.

Objective: To assess susceptibility to hydrolysis across a pH range.

Protocol:

  • Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Sampling: Withdraw aliquots at regular intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate susceptibility to oxidation.

Protocol:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the compound solution.

  • Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Sampling and Analysis: Withdraw aliquots at regular intervals and analyze by HPLC.

Objective: To determine sensitivity to light.

Protocol:

  • Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Control: Wrap a control sample in aluminum foil to protect it from light.

  • Exposure: Expose the samples for a specified duration or until significant degradation is observed.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Objective: To assess stability at elevated temperatures.

Protocol:

  • Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., 60-80°C).

  • Humidity (optional): For thermolytic and hydrolytic effects, a humidity-controlled oven can be used.

  • Incubation: Heat the sample for a defined period.

  • Sampling and Analysis: At regular intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.[9]

Potential Degradation Pathways

Based on the structure of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, several degradation pathways can be hypothesized. The following diagram illustrates these potential pathways.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 2-Chloro-N-(4-chlorophenethyl) propan-1-amine hydrochloride Oxidation N-Oxide Formation Parent->Oxidation Oxidizing Agent Dehydrochlorination Dehydrochlorination (Aziridinium ion formation) Parent->Dehydrochlorination Basic conditions Hydrolysis Hydrolysis of C-Cl bond Parent->Hydrolysis Aqueous conditions Ring_Oxidation Oxidation of Phenyl Ring Parent->Ring_Oxidation Oxidizing Agent / Light caption Plausible degradation pathways

Caption: Plausible degradation pathways for the target compound.

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other oxidative degradation products.[9]

  • Dehydrochlorination: Under basic conditions, intramolecular cyclization could occur via the elimination of HCl to form a reactive aziridinium ion intermediate.

  • Hydrolysis: The C-Cl bond may be susceptible to hydrolysis, particularly under forcing conditions, to yield a hydroxylated analog.

  • Ring Oxidation: The chlorophenyl ring could undergo oxidation, leading to the formation of phenolic or other oxidized derivatives.[9]

Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]

Key Characteristics of a SIAM:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.

  • Accuracy and Precision: The method must provide accurate and reproducible results.[10]

  • Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range.[10]

  • Sensitivity: The method should be sensitive enough to detect and quantify low levels of degradation products.[10]

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for developing a SIAM for small molecules.[10][11]

Conclusion

The stability and appropriate storage of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are critical for its effective use in research and development. While specific data for this compound is limited, a comprehensive understanding of its stability profile can be achieved through a systematic approach. By adhering to the recommended storage conditions and employing rigorous forced degradation studies, researchers can ensure the integrity of the compound, leading to reliable experimental outcomes and a solid foundation for further development. The methodologies outlined in this guide provide a robust framework for undertaking such an evaluation, ensuring scientific integrity and trustworthiness in your research endeavors.

References

  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • bis(2-chloroethyl)amine hydrochloride - Sdfine. (n.d.). Retrieved from [Link]

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N. (n.d.). PubChem. Retrieved from [Link]

  • Arora, P. K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13, 164.
  • Forced degradation studies of amiloride hydrochloride and furosemide. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. (2014, January 10). ResearchGate. Retrieved from [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved from [Link]

  • Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Analytical Profiling & Molecular Characterization of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2) is a critical process-related impurity, often designated as Lorcaserin Impurity B in pharmaceutical development. Structurally characterized as a


-chloro amine, this compound possesses alkylating potential via aziridinium ion formation, necessitating rigorous control strategies under ICH M7 guidelines for mutagenic impurities.

This technical guide provides a definitive breakdown of its molecular weight, physicochemical properties, and analytical detection protocols, designed for researchers optimizing synthesis or conducting impurity fate mapping.

Core Molecular Data
PropertyValue
Molecular Formula (Salt)

Molecular Formula (Free Base)

Molecular Weight (Salt) 268.61 g/mol
Exact Mass (Monoisotopic) 267.035 g/mol (Salt cation

: 232.065)
Physical State White to off-white solid (typically hygroscopic)
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Theoretical & Calculated Properties[5]

Precise molecular weight determination is essential for High-Resolution Mass Spectrometry (HRMS) workflows. The presence of three chlorine atoms (in the salt form) creates a distinct isotopic envelope that serves as a primary identification fingerprint.

Elemental Composition & Mass Balance

Calculations based on IUPAC standard atomic weights (


).
ElementCountAtomic MassTotal Mass Contribution
Carbon (C)1112.011132.121
Hydrogen (H)161.00816.128
Nitrogen (N)114.00714.007
Chlorine (Cl)335.450106.350
Total MW 268.606 g/mol
Isotopic Abundance (MS Signature)

In mass spectrometry (ESI+), the detected species is the protonated free base


.
  • Base Peak (M): m/z 232.06

  • M+2 Peak: m/z 234.06 (approx. 65% abundance relative to base)

  • M+4 Peak: m/z 236.06 (approx. 10% abundance relative to base)

Note: The salt counter-ion (Cl-) is typically lost in positive electrospray ionization, leaving the dichloro-pattern visible.

Synthesis & Formation Mechanism[6]

Understanding the origin of this impurity is vital for process control. It is typically generated during the chlorination of the corresponding amino-alcohol precursor, often when thionyl chloride (


) is used to activate a hydroxyl group in the presence of the secondary amine.
Reaction Pathway

The transformation involves the nucleophilic substitution of the hydroxyl group on N-(4-chlorophenethyl)-1-aminopropan-2-ol.

SynthesisPath cluster_legend Process Logic Precursor Amino Alcohol Precursor (N-(4-chlorophenethyl)-1-aminopropan-2-ol) Intermediate Activated Intermediate (Chlorosulfite ester) Precursor->Intermediate Activation Reagent Chlorinating Agent (SOCl2 / POCl3) Reagent->Intermediate Product Target Impurity (2-Chloro-N-(4-chlorophenethyl) propan-1-amine HCl) Intermediate->Product Sn2 Substitution (Inversion of Configuration)

Figure 1: Formation pathway via chlorodehydroxylation.[1][2][3] Note that if the precursor is chiral, the mechanism typically proceeds with inversion of configuration (Walden inversion).

Stability & Reactivity: The Aziridinium Risk

Expert Insight: The critical risk associated with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine is its potential to cyclize into an aziridinium ion . This reactive intermediate is a potent alkylating agent, capable of reacting with DNA bases (guanine N7), which classifies this molecule as a potential Genotoxic Impurity (GTI).

Cyclization Mechanism

In neutral or slightly basic aqueous conditions, the lone pair on the nitrogen attacks the


-carbon bearing the chlorine, displacing it.

Aziridinium OpenChain Open Chain (Beta-Chloro Amine) TS Transition State OpenChain->TS Intramolecular Cyclization Aziridinium Aziridinium Ion (Reactive Electrophile) TS->Aziridinium -Cl⁻ DNA_Adduct DNA Alkylation (Genotoxicity) Aziridinium->DNA_Adduct Nucleophilic Attack (DNA/Protein)

Figure 2: Mechanism of aziridinium ion formation and subsequent alkylation. Stability testing must be conducted in acidic media (pH < 3) to suppress this pathway.

Analytical Protocol: LC-HRMS Quantification

To detect this impurity at ppm levels (required for GTI control), a High-Resolution Mass Spectrometry (HRMS) method is recommended over standard UV-HPLC due to the lack of strong chromophores beyond the phenyl ring.

Method Parameters[2][6]
  • Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is crucial to prevent cyclization on-column).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode.

System Suitability Criteria (Self-Validating)
  • Mass Accuracy: Observed mass must be within ±5 ppm of theoretical (

    
     232.0654).
    
  • Isotopic Pattern Match: The ratio of A (232) to A+2 (234) must match the theoretical distribution for

    
     (~100:64).
    
  • Retention Time: Must be distinct from the hydrolyzed amino-alcohol product (which elutes earlier due to higher polarity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219122, 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved from [Link][4]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Pharmacompass. 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl (Lorcaserin Impurity B)[2] Data Sheet. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The substance 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) is not available. Therefore, the information and recommendations provided herein are based on the chemical's structure, data from structurally analogous compounds, and established principles of laboratory safety for handling novel substances with unknown hazards. All personnel must conduct a thorough, institution-specific risk assessment before handling this compound. This guide supplements, but does not replace, a formal risk assessment and adherence to your institution's Chemical Hygiene Plan.

Section 1: Compound Identification and Inferred Hazard Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a secondary amine salt containing both aromatic and aliphatic chlorine atoms. Its structure suggests multiple potential hazards that must be respected in a laboratory setting.

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-chloro-N-(4-chlorophenethyl)propan-1-amine;hydrochloride-
Molecular Formula C₁₁H₁₆Cl₃N[1]
Molecular Weight 268.6 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in water[2]
Inferred Hazard Profile

Due to the lack of specific toxicological data, this compound must be treated as hazardous.[3] The hazard profile is inferred from structural analogs:

  • Bis(2-chloroethyl)amine hydrochloride & 2-Chloroethylamine hydrochloride: These analogs are classified as corrosive, causing severe skin burns and eye damage.[4][5] Critically, some chloroethylamines are suspected of causing genetic defects (mutagenicity).[4] The presence of the 2-chloropropylamine moiety in the target compound necessitates extreme caution due to the potential for similar alkylating and mutagenic activity.

  • Phenethylamines: The core phenethylamine structure is associated with psychoactive effects and can be harmful if swallowed, as well as irritating to the skin, eyes, and respiratory system.[[“]][7][8]

  • Chlorinated Hydrocarbons & Amine Hydrochlorides: This class of compounds can be irritating to the skin, eyes, and respiratory tract.[2][9] Amines are incompatible with strong oxidizing agents.[2]

Based on these analogs, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride should be presumed to be:

  • Acutely Toxic: Harmful if swallowed.[5]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[4][5]

  • Irritant: May cause respiratory irritation.[9]

  • Potential Mutagen: Suspected of causing genetic defects.[4]

Section 2: Risk Assessment and the Hierarchy of Controls

A proactive approach to safety is paramount. The hierarchy of controls is a systematic framework that should guide all experimental planning involving this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Potent Compounds cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Elim_Desc Is the compound essential? Elimination->Elim_Desc Example Engineering Engineering Controls Sub_Desc Can a less hazardous analog be used? Substitution->Sub_Desc Example Admin Administrative Controls Eng_Desc Use Fume Hood, Glovebox, Vented Enclosure Engineering->Eng_Desc Example PPE Personal Protective Equipment (Least Effective) Admin_Desc Develop SOPs, Designate Areas, Provide Training Admin->Admin_Desc Example PPE_Desc Gloves, Goggles, Lab Coat, Respirator (if needed) PPE->PPE_Desc Example

Caption: Hierarchy of Controls Workflow.
  • Elimination/Substitution: The most effective controls. Before starting work, confirm if the use of this specific compound is essential or if a less hazardous, well-characterized alternative could achieve the same research objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are mandatory.

  • Administrative Controls: These are procedural changes. This includes developing detailed Standard Operating Procedures (SOPs), designating specific areas for handling, and ensuring comprehensive training for all users.[10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as the primary means of protection.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the inferred corrosive and potentially mutagenic nature of this compound, robust containment is non-negotiable.

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions (e.g., weighing, transfers, solution preparation) must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[9]

  • Ventilated Enclosures: For operations like weighing small quantities, a ventilated balance enclosure can provide effective containment.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecification and Rationale
Hand Protection Double Gloving Recommended. Inner Glove: Nitrile.Outer Glove: Neoprene or Butyl rubber.[11]Rationale: Nitrile gloves offer poor resistance to some amines and halogenated hydrocarbons.[12] While suitable for incidental splash protection as an inner layer, an outer glove made of a more resistant material like neoprene or butyl rubber is critical for extended work or tasks with higher splash potential. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[9]
Eye/Face Protection ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes.[9]A face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as during solution transfers or spill clean-up.[3]
Body Protection A flame-resistant lab coat with tight-fitting cuffs. Ensure the lab coat is fully buttoned.[3] For procedures with a high risk of splashing, consider a chemically resistant apron over the lab coat. Contaminated clothing must be removed immediately and laundered separately.[13]
Respiratory Protection Not typically required if all work is conducted within a certified fume hood. If a risk assessment determines that engineering controls are insufficient to prevent aerosol exposure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. This requires enrollment in a respiratory protection program with fit-testing.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for mitigating risk.

General Safe Handling Workflow

The following workflow outlines the critical stages of handling a potent research chemical.

Safe_Handling_Workflow Prep Preparation - Review SOP - Don full PPE - Verify Fume Hood Weigh Weighing - In Fume Hood - Use disposable weigh boat - Minimize dust Prep->Weigh Solubilize Solubilization - Add solvent to powder slowly - Keep container closed Weigh->Solubilize Use Experimental Use - Maintain containment - Label all vessels Solubilize->Use Decon Decontamination - Decontaminate surfaces - Remove PPE correctly Use->Decon Waste Waste Disposal - Segregate hazardous waste - Use sealed containers Decon->Waste

Caption: General workflow for handling the compound.
Weighing and Solution Preparation
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary materials (spatulas, weigh boats, solvents, waste containers) are inside the hood.

  • Weighing Solid: Tare a disposable weigh boat on the balance inside the fume hood. Carefully transfer the required amount of solid using a dedicated spatula, minimizing the creation of dust.

  • Solubilization: Place the weigh boat containing the solid into the receiving flask. Slowly add the solvent to the powder to avoid splashing. Cap the container immediately.

  • Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Spill Response

All spills involving this compound should be treated as major spills due to its inferred hazards.[3]

Spill_Response_Tree Spill Spill Occurs Alert Alert others in the area. Is anyone exposed? Spill->Alert Exposure Yes: Exposure Alert->Exposure NoExposure No: Contained Spill Alert->NoExposure FirstAid Attend to person. - Remove contaminated clothing. - Flush skin/eyes for 15 min. - Seek immediate medical attention. Exposure->FirstAid Evacuate Evacuate the immediate area. Restrict access. NoExposure->Evacuate CallHelp Call Emergency Services & Institutional Safety Office. FirstAid->CallHelp Evacuate->CallHelp

Caption: Decision tree for spill response.
  • Immediate Actions: Alert personnel in the vicinity and evacuate the immediate area.[3]

  • Exposure: If there is personal exposure, immediately remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Containment: If safe to do so, prevent the spill from spreading by using a spill kit with appropriate absorbent materials. Do not attempt cleanup without proper training and PPE.

  • Reporting: Report the incident to your supervisor and institutional environmental health and safety (EHS) office immediately.

Waste Disposal

All materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess solutions) must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal.[3][9]

Section 5: Stability, Reactivity, and Incompatibilities

  • Stability: The compound is likely stable under standard laboratory conditions. It may be hygroscopic (absorb moisture from the air).[2] Store in a tightly sealed container in a cool, dry, well-ventilated place away from light and moisture.[4]

  • Incompatibilities: Based on its functional groups, avoid contact with:

    • Strong Oxidizing Agents: Can cause exothermic or explosive reactions with amines.[2]

    • Strong Bases: Will neutralize the hydrochloride salt to liberate the free amine, which may have different physical properties and hazards.

    • Reactive Metals: May be corrosive to some metals.[5]

Section 6: Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. The following effects are inferred from structural analogs and must be assumed until proven otherwise.

  • Acute Toxicity: Harmful if swallowed.[5][8] Ingestion may cause chemical burns to the gastrointestinal tract.

  • Skin and Eye Damage: Presumed to be corrosive. Direct contact will likely cause severe skin burns and serious, potentially irreversible, eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation or chemical burns to the respiratory tract.[7][9]

  • Mutagenicity: The chloroethylamine structural motif is found in nitrogen mustards, which are known alkylating agents and mutagens. Therefore, this compound must be handled as a suspected mutagen.[4]

  • Systemic and Neurological Effects: Phenethylamines can have stimulant-like effects on the central nervous system. Systemic absorption could lead to adverse cardiovascular and neuropsychiatric effects such as increased heart rate, anxiety, and agitation.[[“]][7]

Section 7: First-Aid and Emergency Procedures

In any case of exposure, seek immediate medical attention and provide the medical team with the compound name and any available safety information.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][9]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • Consensus. (n.d.). Phenethylamine Toxicity and Adverse Effects. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information. Retrieved from [Link]

  • International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride , focusing on its chemical reactivity, predicted pharmacological profile, and significance as a reactive intermediate in pharmaceutical synthesis.

Subtitle: Reactive Mechanisms, Aziridinium Kinetics, and Pharmacological Implications of Lorcaserin Impurity B

Executive Summary & Chemical Identity

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2) is a secondary amine characterized by a


-chloropropyl moiety attached to a 4-chlorophenethylamine backbone.[1][2][3] While primarily identified as Impurity B  in the synthesis of the weight-loss drug Lorcaserin , its structure classifies it as a "one-armed" nitrogen mustard.[1]

This compound possesses a latent electrophilic potential.[1] Under physiological conditions (pH 7.4), the free base spontaneously cyclizes to form a highly reactive aziridinium ion .[1] This transient species drives its biological activity, transforming the molecule from a passive ligand into a potent, irreversible alkylating agent capable of covalently modifying monoamine transporters and receptors.

Chemical Properties Table
PropertySpecification
IUPAC Name 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine hydrochloride
CAS Number 953789-37-2
Molecular Formula

Molecular Weight 268.61 g/mol
Functional Class

-Chloroamine / Nitrogen Mustard / Phenethylamine Derivative
Key Reactivity Intramolecular cyclization to Aziridinium
Pharmaceutical Context Precursor/Impurity in Lorcaserin synthesis

Mechanism of Action: The Aziridinium Trap

The biological activity of this compound is not dictated by the linear amine itself, but by its conversion to a cyclic aziridinium intermediate.[1] This mechanism is shared with neurotoxins like DSP-4 and Xylamine .[1]

Kinetic Pathway[1]
  • Deprotonation: At physiological pH, a fraction of the protonated amine (

    
    ) deprotonates to the free amine (
    
    
    
    ).[1]
  • Intramolecular Cyclization: The nucleophilic nitrogen attacks the

    
    -carbon (C2 of the propyl chain), displacing the chloride leaving group.[1]
    
  • Aziridinium Formation: This results in a positively charged, strained 3-membered aziridinium ring.[1]

  • Nucleophilic Attack: Biological nucleophiles (e.g., Cysteine-SH, Aspartate-COO⁻) attack the ring, relieving strain and forming a stable covalent bond.[1]

Visualization of Reaction Kinetics

The following diagram illustrates the transformation from the stable salt to the reactive alkylating species.

AziridiniumMechanism cluster_legend Pathway Legend Salt HCL Salt Form (Stable Solid) FreeBase Free Base (Physiological pH) Salt->FreeBase Dissolution & pH > 7 Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (k1) Alkylated Alkylated Protein (Irreversible Inhibition) Aziridinium->Alkylated Nucleophilic Attack (Bio-Target Cys/Asp) Lorcaserin Lorcaserin (Friedel-Crafts Product) Aziridinium->Lorcaserin Synthetic Route (Lewis Acid Catalysis) key The aziridinium ion is the bifurcation point between toxicity (alkylation) and synthesis (Lorcaserin).

Caption: Kinetic pathway showing the bifurcation between therapeutic synthesis and biological toxicity via the aziridinium intermediate.[1][2][4][5][6][7][8][9][10][11][12]

Predicted Biological Activity & Pharmacology

Based on Structure-Activity Relationships (SAR) of analogous


-chloroethylamines, the biological profile of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine is defined by affinity-directed alkylation .[1]
Target Recognition (The "Address")

The 4-chlorophenethylamine backbone serves as the "address" moiety.[1] This scaffold has high affinity for:

  • Serotonin Transporter (SERT): 4-chloro substitutions on phenethylamines (e.g., 4-Chloroamphetamine) drastically increase SERT affinity.[1]

  • Dopamine Transporter (DAT): Secondary affinity target.[1]

  • Vesicular Monoamine Transporter (VMAT2): Potential substrate.[1]

Covalent Modification (The "Message")

Once the molecule binds to the transporter or receptor via the phenethylamine backbone, the aziridinium moiety reacts with nearby amino acid residues.[1]

  • Mechanism: Irreversible alkylation.[1]

  • Outcome: Permanent inactivation of the transporter (turnover requires new protein synthesis).[1]

  • Toxicity: High potential for serotonergic neurotoxicity.[1] Similar agents cause long-term depletion of serotonin (5-HT) levels.[1]

Comparative Pharmacology Table
CompoundStructure ClassPrimary TargetMechanism
2-Chloro-N-(4-chlorophenethyl)...

-Chloropropylamine
SERT / 5-HT2C Irreversible Alkylation
DSP-4

-Chloroethylamine
NET (Norepinephrine)Irreversible Alkylation
4-Chloroamphetamine (PCA) AmphetamineSERT / VMATReleaser / Neurotoxin
Lorcaserin Benzazepine5-HT2CAgonist (Reversible)

Synthetic Context: Lorcaserin Impurity B

In drug development, this compound is critical not as a drug, but as a Genotoxic Impurity (GTI) .[1] It is the immediate linear precursor to Lorcaserin.[1]

Cyclization Chemistry

The synthesis of Lorcaserin involves the cyclization of this linear amine.[1]

  • Intended Reaction: Friedel-Crafts intramolecular alkylation where the carbocation (or aziridinium) attacks the aromatic ring to close the 7-membered benzazepine ring.[1]

  • Impurity Risk: If the reaction is incomplete, the linear 2-chloro amine remains.[1] Due to its alkylating nature, regulatory bodies (FDA/EMA) require strict control of this impurity (typically < 10 ppm) in the final drug substance.[1]

Experimental Protocols

Warning: This compound is a potent alkylating agent.[1] All procedures must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).[1]

Protocol: Detection of Aziridinium Formation (NMR Kinetics)

This assay validates the reactivity of the compound under physiological conditions.[1]

Materials:

  • Compound (10 mg)[1]

  • Phosphate-buffered Deuterium Oxide (

    
    , pH 7.4)[1]
    
  • H-NMR Spectrometer (400 MHz+)

Methodology:

  • Baseline Scan: Dissolve 2 mg of the HCl salt in

    
     (acidic pH keeps it stable). Acquire a T0 spectrum.[1] Note the chemical shift of the 
    
    
    
    proton (~4.2 ppm).[1]
  • Initiation: Adjust pH to 7.4 using NaOD/DCl.

  • Kinetic Loop: Acquire spectra every 5 minutes for 60 minutes at 37°C.

  • Analysis: Monitor the disappearance of the linear alkyl signals and the appearance of the aziridinium ring protons (typically shifted upfield to ~2.5–3.0 ppm, complex splitting).

  • Validation: The half-life (

    
    ) of cyclization can be calculated from the integration decay.[1]
    
Protocol: Thiosulfate Alkylation Assay (Chemical Reactivity)

A surrogate assay to predict biological alkylation potential without using biological tissue.[1]

Reagents:

  • Sodium Thiosulfate (Nucleophile)[1]

  • Nitrobenzylpyridine (NBP) reagent (Colorimetric indicator for alkylation)[1]

Workflow:

  • Incubate compound (1 mM) with Sodium Thiosulfate (10 mM) in PBS (pH 7.4) at 37°C for 1 hour.

  • Add NBP reagent and heat to 100°C for 5 minutes.

  • Cool and add alkaline acetone.

  • Readout: Measure absorbance at 560 nm (Purple color indicates alkylation).

  • Control: Compare against a known mustard (e.g., Mechlorethamine) and a non-reactive analog.[1]

Safety & Toxicology Profile

  • Hazard Class: Mutagenic / Genotoxic / Vesicant.[1]

  • Acute Toxicity: Likely high.[1]

    
    -chloroamines can cause tissue necrosis upon contact and neurological damage upon systemic absorption.[1]
    
  • Handling: Treat as a "Suspected Carcinogen."[1] Use closed-system handling where possible. In case of spill, neutralize with 10% Sodium Thiosulfate solution (converts the alkylator to a non-toxic thiosulfate ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534339, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. Retrieved from [Link][1]

  • European Medicines Agency (2012). Assessment Report: Belviq (Lorcaserin).[1] (Discusses synthesis impurities and control of chlorinated intermediates). Retrieved from [Link][1]

  • Ross, S. B. (2006). Structural requirements for the irreversible inhibition of the uptake of noradrenaline by the locus coeruleus neurons.[1] (Foundational work on beta-haloamine neurotoxins like DSP-4).[1] British Journal of Pharmacology.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (Lorcaserin Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a significant process-related impurity of the weight-management drug Lorcaserin, where it is designated as Lorcaserin Impurity B[1]. This document delineates the compound's chemical identity, proposes a plausible synthetic origin based on the manufacturing process of Lorcaserin, outlines methods for its analytical characterization, and discusses its potential pharmacological and toxicological implications. By contextualizing this molecule as a pharmaceutical impurity, this guide underscores the critical need for its monitoring and control in drug substance manufacturing to ensure patient safety and therapeutic efficacy. Methodologies for synthesis and analysis are presented with a focus on the causal reasoning behind experimental choices, providing field-proven insights for researchers in medicinal chemistry and pharmaceutical development.

Introduction and Identification

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a substituted phenethylamine derivative primarily known in the pharmaceutical industry as a process-related impurity in the synthesis of Lorcaserin[1][2]. Lorcaserin is a selective 5-HT₂C receptor agonist formerly used for chronic weight management[3][4]. As with any Active Pharmaceutical Ingredient (API), the identification and control of impurities are mandated by regulatory bodies to ensure the safety and purity of the final drug product. Lorcaserin Impurity B represents a classic challenge in process chemistry, where side reactions between starting materials or intermediates can lead to the formation of undesired, structurally related compounds[2][4]. Understanding the properties and genesis of this impurity is therefore essential for process optimization, analytical method development, and quality control in the manufacturing of Lorcaserin.

Chemical Identity and Properties

The fundamental chemical and physical properties of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride[1]
Synonyms Lorcaserin Impurity B, 4-chloro-N-(2-chloropropyl)benzeneethanamine HCl[1]
CAS Number 953789-37-2[1]
Molecular Formula C₁₁H₁₆Cl₃N[1]
Molecular Weight 268.61 g/mol [1]
Canonical SMILES CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl[1]
InChI Key ARSNVFGYXNWTPK-UHFFFAOYSA-N[1]

Plausible Synthesis and Mechanism of Formation

While a direct, intentional synthesis of Lorcaserin Impurity B is not commonly published, its formation can be logically deduced as a side reaction during the synthesis of Lorcaserin. The established synthesis of Lorcaserin often involves the reaction of a phenethylamine precursor with a propylamine derivative[5][6].

A plausible route for the inadvertent formation of Impurity B involves the N-alkylation of 4-chlorophenethylamine (1) with 1,2-dichloropropane (2) . This reaction can occur as a side pathway if 1,2-dichloropropane is present as a reagent or an impurity in other chlorinated starting materials used in the main synthesis.

Caption: Plausible synthetic pathway for Lorcaserin Impurity B.

Proposed Laboratory Synthesis Protocol

This protocol describes a method for the intentional synthesis of the impurity for use as an analytical reference standard.

Objective: To synthesize 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride as a reference standard.

Materials:

  • 4-Chlorophenethylamine

  • 1,2-Dichloropropane

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (2M in diethyl ether)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chlorophenethylamine in dichloromethane. Add 2.0 equivalents of sodium bicarbonate, which acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • N-Alkylation: Add 1.1 equivalents of 1,2-dichloropropane to the mixture. The slight excess of the dichloropropane ensures complete consumption of the starting amine. The primary amine of 4-chlorophenethylamine acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dichloropropane in an Sₙ2 reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This prevents the formation of di-alkylation byproducts.

  • Aqueous Workup: Quench the reaction by adding deionized water. Separate the organic layer, and wash it sequentially with water and brine to remove inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude free base of the impurity.

  • Salt Formation: Dissolve the crude product in a minimal amount of a non-polar solvent like diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any soluble impurities, and dry under vacuum to yield the final product, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Self-Validation: The identity and purity of the synthesized standard must be rigorously confirmed using the analytical methods described in the following section. Purity is typically assessed by HPLC, while identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the structure of the synthesized reference standard and for quantifying the impurity in batches of Lorcaserin API. While specific, published experimental spectra for this compound are scarce, its expected analytical profile can be predicted based on its structure and data from analogous compounds.

Chromatographic Analysis (HPLC)

A validated, stability-indicating HPLC method is the standard for quantifying Lorcaserin and its process-related impurities[3][7].

  • Typical Column: A reverse-phase column, such as a Phenyl-Hexyl or C18, provides good separation for phenethylamine derivatives[7].

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic phase (e.g., acetonitrile/methanol) is effective for resolving the main API from its impurities[3][7].

  • Detection: UV detection at approximately 220 nm is suitable for this class of compounds[7].

  • Expected Retention: As a more lipophilic and less polar compound than some other potential impurities, Impurity B would be expected to have a distinct retention time from Lorcaserin under reverse-phase conditions.

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the free base (C₁₁H₁₅Cl₂N), the expected monoisotopic mass is approximately 231.06 g/mol . Electrospray ionization (ESI) in positive mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 232. The isotopic pattern would be characteristic of a molecule containing two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for unambiguous structure elucidation. The predicted chemical shifts (δ) in ppm for the hydrochloride salt in a solvent like DMSO-d₆ are outlined below.

Proton Assignment (Structure below)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-a (Ar-H)7.25 - 7.45Doublet (AA'BB')2HAromatic protons ortho to the chlorine atom are deshielded.
H-b (Ar-H)7.15 - 7.35Doublet (AA'BB')2HAromatic protons meta to the chlorine atom.
H-c (-CH-)4.20 - 4.40Multiplet1HMethine proton adjacent to a chlorine atom is significantly deshielded.
H-d (-CH₂-N)3.10 - 3.30Multiplet2HMethylene group adjacent to the protonated nitrogen.
H-e (-CH₂-)2.90 - 3.10Multiplet2HMethylene group adjacent to the aromatic ring.
H-f (-CH₂-N)2.75 - 2.95Multiplet2HMethylene group adjacent to the protonated nitrogen.
H-g (-CH₃)1.40 - 1.55Doublet3HMethyl group adjacent to the chlorinated methine.
H-h (N-H₂⁺)8.50 - 9.50Broad Singlet2HProtons on the ammonium nitrogen; chemical shift is concentration and solvent dependent.

(Illustrative structure for NMR assignments)

Analytical_Workflow api Lorcaserin API Batch hplc HPLC Analysis api->hplc Inject impurity_peak Impurity Peak Detected hplc->impurity_peak Compare to Ref. isolate Fraction Collection / Impurity Synthesis impurity_peak->isolate Identity Unknown or Needs Confirmation quantify Quantify Impurity & Release Batch (if within spec) impurity_peak->quantify Identity Known & Below Limit ms Mass Spectrometry isolate->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr Confirm Structure confirm Structure Confirmed: Lorcaserin Impurity B ms->confirm nmr->confirm confirm->hplc Use as Ref. Std.

Caption: Workflow for the identification and quantification of impurities.

Pharmacological and Toxicological Considerations

There is no specific pharmacological or toxicological data available in the public domain for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. However, its structural class provides a basis for a reasoned assessment of potential biological activity and risks.

Structural Analogy to Phenethylamines

The core structure is that of a substituted phenethylamine, a class of compounds known to contain a vast number of psychoactive substances, including stimulants, hallucinogens, and entactogens[8]. These compounds often exert their effects by interacting with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin)[8].

The presence of a chlorine atom on the phenyl ring and an alkyl chain can significantly modify the pharmacological profile, often increasing lipophilicity and altering receptor binding affinity. Therefore, it is plausible that Lorcaserin Impurity B could possess some level of CNS activity.

Toxicology and Rationale for Control

Given the potential for biological activity, controlling the level of this impurity in the final Lorcaserin drug product is critical. The toxicological profile of many substituted phenethylamines includes risks of cardiovascular events (hypertension, tachycardia) and neuropsychiatric effects (agitation, hallucinations, seizures)[[“]][10].

Regulatory guidelines (e.g., ICH Q3A/B) mandate that impurities above a certain threshold (typically >0.10-0.15%) be identified and qualified through toxicological studies. The presence of Lorcaserin Impurity B must be monitored and kept below established specification limits to ensure that the safety and efficacy profile of Lorcaserin is not adversely affected[4].

Conclusion

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, or Lorcaserin Impurity B, serves as an important case study in pharmaceutical process chemistry and quality control. While not a compound of direct therapeutic interest, its identity as a process-related impurity in the manufacture of Lorcaserin necessitates a thorough understanding of its chemical properties, synthesis, and potential biological effects. This guide has provided a framework for this understanding by proposing a plausible synthetic origin, outlining a comprehensive analytical characterization strategy, and discussing its toxicological relevance based on its structural class. For researchers and professionals in drug development, the rigorous study of such impurities is a fundamental component of delivering safe and effective medicines.

References

  • Synthesis and characterization of impurities of dolutegravir. PubMed Central. Available at: [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. ResearchGate. Available at: [Link]

  • Lorcaserin EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. PubMed. Available at: [Link]

  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. ResearchGate. Available at: [Link]

  • Lorcaserin Impurities and Related Compound. Veeprho. Available at: [Link]

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. PharmaCompass. Available at: [Link]

  • Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update. PubMed. Available at: [Link]

  • Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. ResearchGate. Available at: [Link]

  • Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Phenethylamine Toxicity and Adverse Effects. Consensus. Available at: [Link]

  • Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. Available at: [Link]

  • Phenethylamines. University of Virginia School of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Profile of a Novel Chloro-Amine Compound

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a small molecule whose biological activities and cellular effects are not yet fully characterized. Structurally, it is identified as an impurity of the serotonin receptor agonist, Lorcaserin, which suggests a potential, though unconfirmed, interaction with neurological pathways.[1] The presence of two chloro- moieties in its structure—a feature common to some reactive and alkylating agents—necessitates a cautious and systematic approach to its study in a biological context.[2][3]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, prepare, and conduct initial characterization of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride in a cell culture setting. The protocols herein are designed as a starting point for investigation, emphasizing safety, solubility determination, and the assessment of general cytotoxicity as the foundational steps for working with a novel, uncharacterized compound.[4][5]

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride[PharmaCompass][1]
Synonyms Lorcaserin Impurity B, 1-[[2-(4-chlorophenyl)ethyl]amino]-2-chloropropane Hydrochloride[PharmaCompass][1]
Molecular Formula C₁₁H₁₆Cl₃N[PharmaCompass][1]
Molecular Weight 268.6 g/mol [PharmaCompass][1]
Appearance Assumed to be a solid, specific details should be confirmed upon receipt.N/A
Solubility Not empirically determined. Presumed soluble in organic solvents like DMSO and ethanol based on common practice for similar small molecules.[6]N/A

Safety and Handling: A Precautionary Approach

Given the presence of reactive chloro- groups and the unknown toxicological profile of this compound, stringent safety measures are mandatory. The general principles for handling unknown or potentially hazardous chemicals must be strictly adhered to.[4][7]

  • Personal Protective Equipment (PPE): A standard lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) are required at all times.[8] For handling the powdered form, a face mask or respirator is recommended to prevent inhalation.

  • Engineering Controls: All work with the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Spill and Waste Management: Spills should be cleaned promptly following standard laboratory procedures for chemical spills. All waste, including contaminated tips, tubes, and media, should be disposed of as hazardous chemical waste according to institutional guidelines. For BSL-1 or BSL-2 compatible waste, decontamination via autoclaving or a 10% bleach solution may be appropriate before final disposal.[9]

  • Labeling: All containers, including stock solutions and dilutions, must be clearly labeled with the full chemical name, concentration, solvent, date of preparation, and the preparer's initials.[10][11]

Experimental Workflow for In Vitro Characterization

A logical, stepwise approach is critical when working with an uncharacterized compound. The following workflow is designed to establish the basic parameters for its use in cell culture.

G cluster_0 Phase 1: Preparation & Feasibility cluster_1 Phase 2: Biological Assessment cluster_2 Phase 3: Further Investigation A Step 1: Stock Solution Preparation B Step 2: Solubility Assessment in Culture Medium A->B Informs max concentration C Step 3: Preliminary Cytotoxicity Screening (Wide Range) B->C Ensures compound is soluble at tested concentrations D Step 4: Definitive IC50 Determination (Narrow Range) C->D Identifies active range E Step 5: Mechanism of Action Studies (e.g., Apoptosis Assay) D->E Provides rationale for mechanistic studies

Caption: A stepwise workflow for the in vitro characterization of a novel compound.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

The preparation of a concentrated stock solution in an appropriate solvent is the first step in utilizing a new compound.[12][13] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture systems at low final concentrations.[6]

Materials:

  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using its molecular weight (268.6 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 268.6 g/mol

    • For 1 mL of a 10 mM stock: Mass = 10 * 0.001 * 268.6 = 2.686 mg

  • Weighing: In a chemical fume hood, carefully weigh 2.686 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Assessment of Solubility in Cell Culture Medium

It is crucial to confirm that the compound remains soluble when diluted into aqueous cell culture medium to avoid precipitation, which can lead to inaccurate results.[14][15]

Materials:

  • 10 mM stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare a series of dilutions of the 10 mM stock solution in complete cell culture medium. A common starting point is to test the highest intended working concentration. For example, to prepare a 100 µM solution, dilute the 10 mM stock 1:100 (e.g., 10 µL of stock into 990 µL of medium).

  • Vortex each dilution gently.

  • Incubate the tubes at 37°C for 1-2 hours to mimic experimental conditions.

  • Visual Inspection: Carefully observe each tube against a dark background for any signs of precipitation (cloudiness, crystals, or film).

  • (Optional) Spectrophotometric Analysis: If a more quantitative measure is needed, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength where the compound absorbs (if known) or at a general wavelength for light scattering (e.g., 600 nm) to detect turbidity. A decrease in absorbance compared to a freshly prepared, non-incubated sample may indicate precipitation.

Protocol 3: Determination of Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16] It is a robust initial screen to determine if a compound has cytotoxic or anti-proliferative effects.[3][17]

Workflow for Cytotoxicity Assessment:

G A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Treat with a range of compound concentrations B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Read absorbance (e.g., 570 nm) G->H

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

A. Preliminary Wide-Range Screening

The goal of this initial screen is to identify the approximate concentration range where the compound exhibits biological activity.[18][19]

Procedure:

  • Cell Seeding: Seed a chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation: Prepare serial dilutions of the compound in complete medium. For a wide-range screen, 10-fold dilutions are appropriate, for example, from 100 µM down to 1 nM.[20] Remember to prepare a vehicle control containing the highest concentration of DMSO used in the treatments (typically ≤ 0.1%).[6]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Return the plate to the incubator for a defined period, typically 48 or 72 hours.

  • MTT Assay: Follow a standard MTT protocol. For example, add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[3] Then, add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) and incubate until the formazan crystals are fully dissolved.[2][3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

B. Definitive IC₅₀ Determination

Once the active range is identified, a more detailed experiment with a narrower range of concentrations is performed to accurately calculate the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the same procedure as the preliminary screen.

  • For the compound dilutions, prepare a series of 2-fold or 3-fold dilutions centered around the estimated IC₅₀ from the preliminary screen. For instance, if the preliminary screen showed a significant effect between 1 µM and 10 µM, the narrow-range screen might test concentrations such as 10, 5, 2.5, 1.25, 0.625, and 0.3125 µM.[20]

  • Perform the MTT assay as described above.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Interpretation and Next Steps

The results of these initial studies will provide a foundational understanding of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride's basic in vitro properties.

  • High IC₅₀ (> 100 µM): The compound may have low cytotoxicity or the chosen cell line may be resistant. Further studies could explore different cell lines or longer incubation times.

  • Moderate to Low IC₅₀ (< 100 µM): The compound exhibits cytotoxic or anti-proliferative activity. This provides a strong rationale for subsequent mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or investigation into specific signaling pathways.

This structured approach ensures that the initial characterization of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is conducted safely and yields robust, interpretable data, paving the way for more detailed investigations into its potential biological functions.

References

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Bench Protocol.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Educational Document. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). In Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. PharmaCompass. Available at: [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (US). Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Safety Guidelines. Available at: [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). Chemical Research in Toxicology. National Institutes of Health. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Unknown Chemicals. Environmental Health and Safety - Purdue University. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). National Institutes of Health. Available at: [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). Chemical Research in Toxicology. ACS Publications. Available at: [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. Available at: [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay? (2018). ResearchGate. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Available at: [Link]

  • Managing Exposure to Biological Agents in Laboratories. Health and Safety Authority. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. Available at: [Link]

  • Unknown Chemical Guidance. UT Tyler. Available at: [Link]

  • Solubility evaluation of murine hybridoma antibodies. (n.d.). National Institutes of Health. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Available at: [Link]

  • Chemical Safety in Labs: Handling and Storage. (2025). YOUTH Clean Tech. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Available at: [Link]

  • Potentially Hazardous Biological Agents. Society for Science. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical and research settings. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring ease of use and transferability.

Introduction

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a primary amine of interest in pharmaceutical development due to its structural similarity to pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and stability throughout the manufacturing process and in final formulations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of various compounds.[1][2][3] The analysis of primary amines by HPLC can sometimes be challenging due to their potential for poor peak shape and low UV absorptivity.[4][5] However, the presence of the 4-chlorophenethyl chromophore in the target molecule allows for direct UV detection without the need for derivatization, simplifying the analytical procedure.[6]

This application note presents a detailed, validated HPLC method for the analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The method development was guided by principles of scientific integrity and the validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][7]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride-
Synonym Lorcaserin Impurity B
Molecular Formula C₁₁H₁₆Cl₃N
Molecular Weight 268.61 g/mol
Structure MedKoo Biosciences
pKa (predicted) ~9-10 (amine)General knowledge of primary amines
UV Absorbance Expected λmax ~220-230 nmInferred from structurally similar compounds

The basic nature of the primary amine dictates that the mobile phase pH should be controlled to ensure consistent ionization and good chromatographic performance. Operating at a low pH (e.g., pH 3) will ensure the amine is fully protonated, which generally leads to better peak shapes on silica-based reversed-phase columns by minimizing interactions with residual silanols.

HPLC Method Protocol

This protocol provides a step-by-step guide for the analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride of known purity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a 60:40 volume ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Mobile phase is used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution at a target concentration of 100 µg/mL in the diluent.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Buffer (pH 3.0) prep_mobile_phase Prepare Mobile Phase prep_buffer->prep_mobile_phase hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_std hplc_setup->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Results integrate_peaks->calculate_results

Caption: HPLC analysis workflow from solution preparation to result calculation.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The method was found to be specific as no interfering peaks were observed at the retention time of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Linearity

The linearity of the method was determined by analyzing a series of solutions at five different concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area response over the tested range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working standard concentration). Each concentration was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.6

The high recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Level% RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%

The low relative standard deviation (%RSD) values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

Conclusion

A simple, specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. The method is suitable for routine quality control analysis and stability studies in a pharmaceutical setting. The straightforward nature of the method allows for easy implementation and transfer to other laboratories.

References

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. (n.d.). Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lorcaserin Hydrochloride in Bulk and Tablet Dosage Form. (2019). Journal of Drug Delivery and Therapeutics, 9(4), 245-250.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Lorcaserin and Related Impurities in DRUG Substance Supported by Quality by Design. (2020).
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (2021). LCGC North America, 39(8), 374-379.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International - Chromatography Online. (2015). Retrieved from [Link]

  • (PDF) A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat - ResearchGate. (n.d.). Retrieved from [Link]

  • Lorcaserin EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID - PubChem. (n.d.). Retrieved from [Link]

  • (2R)-1-(4-chlorophenyl)propan-2-amine | C9H12ClN | CID 719679 - PubChem. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (n.d.). Retrieved from [Link]

  • 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Detecting Primary Amines - Chromatography Forum. (n.d.). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022). Retrieved from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (2020). Retrieved from [Link]

Sources

Application Note & Protocol: Characterizing Novel Phenethylamine Analogs with Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

This document provides a comprehensive framework for characterizing the receptor binding affinity and selectivity of novel chemical entities. We will use the hypothetical compound, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, as a case study. While specific data for this molecule is not publicly available, its structure—a substituted phenethylamine—suggests a strong likelihood of interaction with monoaminergic G-protein coupled receptors (GPCRs) or transporters, which are critical targets in neuroscience and pharmacology.[1] This guide is designed to be a robust, adaptable methodology for any researcher embarking on the initial pharmacological profiling of a new compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind the protocols, ensuring your experiments are built on a foundation of trustworthiness and scientific integrity.

Introduction and Scientific Context

Substituted phenethylamines represent a vast and pharmacologically rich class of compounds that includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and powerful research tools. Their biological activity is dictated by their affinity and selectivity for a range of cell surface receptors and transporters.

Our subject molecule, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (Molecular Formula: C₁₁H₁₆Cl₃N), possesses key structural features: [2]

  • A phenethylamine backbone , predisposing it to interaction with monoamine systems.

  • Chloro-substitutions which can significantly alter potency, selectivity, and metabolic stability compared to its parent structures.

The primary goal of early-stage drug discovery is to determine a compound's binding profile: which receptors does it bind to, and with what affinity? Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative rigor.[3] This guide will detail the two fundamental types of binding assays:

  • Saturation Assays: To characterize the receptor population in your biological sample.

  • Competition Assays: To determine the binding affinity of your novel, unlabeled compound.

The Principle of Receptor Binding Assays

Radioligand binding assays operate on the law of mass action, quantifying the interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). This interaction is defined by two key parameters: the association rate (k_on_) and the dissociation rate (k_off_). At equilibrium, the ratio of these rates defines the equilibrium dissociation constant (K_d_), a measure of the radioligand's affinity. A lower K_d_ value signifies higher affinity.

Saturation binding experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand.[4] By measuring the amount of bound radioligand at each concentration, one can determine:

  • K_d_ : The affinity of the radioligand for the receptor.

  • B_max_ : The total number of receptors in the preparation.[3]

Competition (or displacement) assays are used to determine the affinity of an unlabeled test compound (like our case-study molecule).[5] In this setup, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.[6] The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[5]

The IC₅₀ is an experimentally dependent value. To convert it into a true measure of affinity, the inhibition constant (K_i_) , we use the Cheng-Prusoff equation .[6][7] The K_i_ is an absolute value for the compound's affinity at a specific receptor, allowing for direct comparison between different compounds.[8]

Essential Materials and Reagents

This protocol assumes the use of a filtration-based assay format, a common and robust method for separating bound from free radioligand.[9]

Equipment Reagents & Consumables
96-well microplates (for incubations)Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Cell Harvester (Filtration Manifold)Wash Buffer: Ice-cold Assay Buffer
Glass Fiber Filter Mats (e.g., GF/C)Membrane Preparation: Cells or tissue homogenates expressing the target receptor of interest
Scintillation Counter (e.g., MicroBeta)Radioligand: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-dopamine)
Precision Pipettes & Multichannel PipettesUnlabeled ("Cold") Ligand: For defining non-specific binding (e.g., 10 µM Sulpiride for D2 receptors)
Temperature-controlled incubator/shakerTest Compound: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, dissolved in a suitable vehicle (e.g., DMSO, water)
pH meter and standard lab glasswareScintillation Cocktail (e.g., Betaplate Scint)
Protein Assay Kit (e.g., BCA or Bradford)Polyethyleneimine (PEI) solution (for pre-soaking filters to reduce non-specific binding)

Experimental Protocols

Protocol 1: Saturation Binding Assay (Prerequisite for Competition Assay)

Objective: To determine the K_d_ of your radioligand and the B_max_ of your receptor preparation. This K_d_ value is essential for the Cheng-Prusoff calculation later.[4]

Methodology:

  • Plate Setup: Prepare a 96-well plate. You will determine "Total Binding" and "Non-Specific Binding" (NSB) for each radioligand concentration. Each condition should be run in triplicate.

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of assay buffer.

    • NSB Wells: Add 50 µL of a high concentration of an appropriate unlabeled ("cold") ligand (e.g., 10 µM) to block all specific binding sites.[9]

  • Radioligand Addition: Add 50 µL of radioligand solution to all wells. Use a serial dilution to create a range of concentrations, typically spanning from 0.1 to 10 times the expected K_d_.[9]

  • Initiate Reaction: Add 150 µL of the membrane preparation (containing a consistent amount of protein, e.g., 50-120 µg for tissue) to all wells to start the binding reaction. The final volume is 250 µL.[10]

  • Incubation: Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate onto a PEI-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Drying & Counting: Dry the filter mat (e.g., 30 minutes at 50°C). Once dry, add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

Protocol 2: Competition Binding Assay

Objective: To determine the IC₅₀ and subsequently the K_i_ of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Methodology:

  • Plate Setup: Prepare a 96-well plate to measure Total Binding, NSB, and binding in the presence of your test compound.

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of vehicle (e.g., DMSO).

    • NSB Wells: Add 50 µL of the saturating concentration of cold ligand.

    • Test Compound Wells: Add 50 µL of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, using a serial dilution to create a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of your radioligand to all wells. Crucially, the concentration should be fixed at or below its K_d_ value (as determined in the saturation assay).[9] This maximizes the assay's sensitivity to competition.

  • Initiate Reaction: Add 150 µL of the same membrane preparation used previously to all wells.[10]

  • Incubation, Filtration, Washing, and Counting: Follow steps 5-8 exactly as described in the Saturation Binding Assay protocol.[10]

Data Analysis and Interpretation

A. Saturation Assay Analysis:

  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the NSB wells from the average CPM of the Total Binding wells.[9]

    • Specific Binding = Total Binding - Non-Specific Binding

  • Convert CPM to Molar Units: Convert the specific binding CPM values into fmol/mg of protein using the specific activity of the radioligand and the protein concentration of your membrane prep.

  • Curve Fitting: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using non-linear regression to a "one-site specific binding" model.

    • The output will provide the K_d_ (in nM) and B_max_ (in fmol/mg protein).[10]

[Radioligand], nMTotal Binding (CPM)NSB (CPM)Specific Binding (CPM)Specific Binding (fmol/mg)
0.115002001300...
0.555004505050...
1.085007007800...
5.015000150013500...
10.017000250014500...

B. Competition Assay Analysis:

  • Calculate Percent Specific Binding:

    • First, determine the window for specific binding: 100% Specific Binding = Average Total CPM - Average NSB CPM.

    • For each concentration of your test compound, calculate the specific binding: Sample CPM - Average NSB CPM.

    • Express this as a percentage: (% Specific Binding) = [(Sample CPM - NSB CPM) / (Total CPM - NSB CPM)] * 100.

  • Curve Fitting: Plot the % Specific Binding (Y-axis) against the log concentration of your test compound (X-axis). Fit the data using non-linear regression to a sigmoidal dose-response model (variable slope).

    • The output of this analysis will be the IC₅₀ .[10]

  • Calculate the K_i_: Use the Cheng-Prusoff equation to convert the IC₅₀ to the K_i_.[11]

    • K_i_ = IC₅₀ / (1 + [L]/K_d_)

    • Where:

      • [L] is the concentration of radioligand used in the assay.

      • K_d_ is the dissociation constant of the radioligand determined from the saturation assay.

Log [Test Compound], M% Specific Binding
-11100.1
-1098.5
-991.2
-849.8
-79.3
-61.5
-50.5

Visualization of Workflows and Principles

To ensure clarity, the following diagrams illustrate the core concepts described.

Competition_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Acquisition & Analysis Total Total Binding Wells (Vehicle) AddRadio Add Radioligand (Fixed [L] at Kd) Total->AddRadio NSB NSB Wells (Cold Ligand) NSB->AddRadio Test Test Compound Wells (Serial Dilution) Test->AddRadio AddMembrane Add Membranes (Initiate Reaction) AddRadio->AddMembrane Incubate Incubate to Equilibrium (e.g., 60 min, 30°C) AddMembrane->Incubate Filter Harvest & Wash (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure CPM) Filter->Count Plot Plot % Binding vs [Log Cpd] (Determine IC50) Count->Plot Calculate Calculate Ki (Cheng-Prusoff Eq.) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Binding_Principle cluster_low Low [Test Compound] cluster_high High [Test Compound] R1 Receptor RL1 RL RL1->R1 High Binding R2 Receptor RL2 RL RL2->R2 Low Binding TC Test Cpd TC->R2 Competition

Caption: Principle of competitive displacement of radioligand.

Trustworthiness and Self-Validation

For your results to be considered authoritative, the experimental system must be self-validating.

  • Receptor Validation: Ensure your membrane preparation contains the target of interest. This can be confirmed via Western Blot or by running a saturation assay with a known, high-affinity radioligand. The B_max_ should be reasonably high to provide a good signal-to-noise ratio.

  • Radioligand Integrity: Radiochemicals decay over time. Always use radioligands within their recommended shelf-life and handle them according to the manufacturer's instructions to ensure high purity.[9]

  • Equilibrium Conditions: The chosen incubation time must be sufficient to reach binding equilibrium. This can be confirmed with kinetic association/dissociation experiments if establishing a new assay system.[10]

  • Replication: All experimental points should be run in at least triplicate. The entire experiment should be repeated on at least two separate occasions to ensure reproducibility.

By following these protocols and principles, researchers can confidently and accurately determine the binding affinity of novel compounds like 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, providing a critical first step in understanding their pharmacological potential.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. (Note: A direct link to the original paper is often behind a paywall.
  • Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (n.d.). Competition (inhibition or displacement) assays. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). Teaching old receptors new tricks: biasing seven-transmembrane receptors. Nature reviews. Drug discovery, 9(5), 373–386. (Note: This reference provides broader context on GPCR signaling and is often behind a paywall).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Shape for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this compound during High-Performance Liquid Chromatography (HPLC) analysis. As a secondary amine, this molecule is prone to interactions with stationary phases that can lead to poor chromatographic performance.[1] This resource provides in-depth, cause-and-effect explanations and actionable protocols to achieve sharp, symmetrical peaks.

Understanding the Challenge: The Analyte and Its Interactions

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a basic compound. In typical reversed-phase HPLC mobile phases (pH 3-7), the secondary amine group will be protonated, carrying a positive charge. This cationic nature is the primary cause of poor peak shape, particularly peak tailing.

The issue arises from secondary interactions with the stationary phase. Most reversed-phase columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the underlying silica surface invariably contains residual silanol groups (Si-OH).[2][3] At mid-range pH values, these silanol groups can become deprotonated and negatively charged (Si-O⁻), creating active sites for strong ionic interactions with the positively charged analyte.[2][4][5] This strong, non-ideal retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.[2][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common peak shape problems encountered during the analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride and provides a systematic approach to resolving them.

Q1: My peak for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is tailing significantly. What is the most likely cause and how do I fix it?

A1: Peak tailing is the most common issue for this type of compound and is almost certainly due to the interaction between the protonated amine and residual silanol groups on the silica-based stationary phase.

Here is a step-by-step guide to address this issue, starting with the simplest and most effective solutions.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Considerations cluster_3 Resolution start Peak Tailing Observed step1 Step 1: Lower Mobile Phase pH start->step1 Primary Action step2 Step 2: Add a Competing Base step1->step2 If tailing persists end Symmetrical Peak Achieved step1->end Issue Resolved step3 Step 3: Introduce an Ion-Pairing Reagent step2->step3 For persistent issues step2->end Issue Resolved step4 Step 4: Evaluate Column Choice step3->step4 Alternative approach step3->end Issue Resolved step4->end Issue Resolved

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Step 1: Lower the Mobile Phase pH

  • Mechanism: By lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0, you can effectively suppress the ionization of the silanol groups.[7] When the silanols are in their neutral Si-OH form, the strong ionic interaction with the protonated amine is eliminated, leading to a more symmetrical peak shape.

  • Protocol:

    • Prepare your aqueous mobile phase component (e.g., water).

    • Add a suitable buffer, such as phosphate or formate, to a concentration of 10-20 mM.

    • Adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Mix with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Step 2: Add a Competing Base to the Mobile Phase

  • Mechanism: If lowering the pH is not sufficient or desired, adding a small concentration of another amine, known as a "competing base" or "silanol suppressor," can be highly effective.[5][7] These agents, such as triethylamine (TEA), are small, basic molecules that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[7]

  • Protocol:

    • To your already prepared mobile phase (aqueous and organic mixture), add triethylamine (TEA) to a final concentration of 5-10 mM.

    • It is often necessary to re-adjust the final pH of the mobile phase after the addition of TEA.

    • Equilibrate the column thoroughly. Note that columns exposed to TEA may require extensive flushing to return to their original state.

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol ionization.
Buffer 10-20 mM Phosphate or FormateMaintains stable pH.
Competing Base 5-10 mM Triethylamine (TEA)Blocks active silanol sites.

Step 3: Employ Ion-Pair Chromatography

  • Mechanism: Ion-pair chromatography is another powerful technique. An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium hexanesulfonate), is added to the mobile phase.[8] This reagent has a hydrophobic tail that partitions into the C18 stationary phase and a negatively charged head group that faces the mobile phase. The positively charged analyte then forms a neutral ion pair with the reagent, which is then retained by a standard reversed-phase mechanism, eliminating the problematic silanol interactions.

  • Protocol:

    • Dissolve an ion-pairing reagent like sodium 1-hexanesulfonate into the aqueous portion of your mobile phase at a concentration of 5-10 mM.

    • Adjust the pH of the aqueous phase as needed (typically in the acidic range).

    • Mix with the organic phase.

    • Dedicate a column to this method, as ion-pairing reagents can be difficult to completely wash out.

Q2: My peak is broad, not necessarily tailing. What could be the cause?

A2: Broad peaks can stem from several issues, including but not limited to secondary retention effects, column degradation, or extra-column volume.

If you have addressed the tailing as described above and the peak is still broad, consider the following:

  • Column Overload: Injecting too much sample can lead to broad, often rounded peaks.[9] Try reducing the injection volume or the concentration of your sample.

  • Column Void: A void at the head of the column can cause band broadening.[10] This can happen over time due to pressure shocks or harsh mobile phase conditions. Reversing the column and flushing with a strong solvent may sometimes help, but column replacement is often necessary.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with appropriate, low-volume tubing.[11]

Q3: Would changing my column help improve the peak shape?

A3: Absolutely. Modern HPLC columns are designed to minimize the issues seen with basic compounds.

  • High-Purity, End-Capped Columns: Modern silica-based columns are made with high-purity silica and undergo extensive "end-capping." After the primary C18 groups are bonded, a smaller reagent is used to react with many of the remaining accessible silanol groups, rendering them inert. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Alternative Stationary Phases:

    • Cyano (CN) Columns: These columns are less hydrophobic and can offer different selectivity. They are sometimes used for the analysis of basic compounds. A patent for the detection of a similar compound, 2-chloroethylamine hydrochloride, utilized a CN column.[12]

    • Polar-Embedded Columns: These columns have a polar group (e.g., an amide or carbamate) embedded in the alkyl chain. This can help to shield the analyte from silanol interactions and also allows for use in highly aqueous mobile phases without phase collapse.[3]

Column Selection Guide

Column Type Key Feature Best For...
Modern C18 High-purity silica, extensive end-cappingGeneral purpose, first choice for new methods.
Cyano (CN) Less hydrophobic, alternative selectivityWhen C18 provides insufficient peak shape or retention.
Polar-Embedded Shields silanol groups, stable in high aqueousBasic compounds and polar analytes.

Summary and Key Takeaways

Improving the peak shape of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride hinges on mitigating the secondary ionic interactions between the protonated amine and residual silanol groups on the HPLC column. A systematic approach, starting with mobile phase optimization (lowering pH, adding a competing base) and then considering column technology, will lead to the development of a robust and reliable analytical method. Always ensure your HPLC system is well-maintained to minimize contributions from extra-column band broadening.

References

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. [Link]

  • Bebawy, L. I., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1465, 99-107. [Link]

  • Agilent Technologies. (2010). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Al-Tannak, N. F., et al. (2011). The hydrophilic interaction like properties of some reversed phase high performance liquid chromatography columns in the analysis of basic compounds. Journal of Chromatography A, 1218(11), 1486-91. [Link]

  • Google Patents. (2019). High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • KNAUER. HPLC Troubleshooting Guide. [Link]

  • Chromatography Today. (2017, April 1). Hydrophobic Interaction Chromatography for Biopharmaceutical Analysis. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(11), 1014-1024. [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Journal of Chromatographic Science. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. [Link]

  • SciSpace. Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. [Link]

  • PubChem. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014, January 1). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. [Link]

  • PubMed. (2016, September 23). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • Chromatography Forum. (2011, February 4). rounded peaks in amine analysis. [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. [Link]

Sources

Minimizing off-target effects of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl Current System Status:Operational | Reactivity Level: ⚠️ High (Aziridinium Precursor)

Core Technical Directive: The Reactivity Paradox

Subject: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride Common Identity: Lorcaserin Impurity B /


-Chloroamine Derivative
Molecular Mechanism:  Irreversible Alkylation via Aziridinium Ion Formation

To minimize off-target effects of this compound, you must understand that it is not a standard "lock-and-key" ligand. It is a pro-reactive electrophile . In aqueous, neutral pH environments (physiological conditions), the


-chloroamine moiety undergoes intramolecular cyclization to form a highly reactive aziridinium ion .

The Off-Target Risk: The aziridinium ion is indiscriminate. While the phenethylamine backbone drives the molecule toward monoamine transporters (SERT, NET, DAT) or 5-HT receptors, the reactive headgroup will alkylate any accessible nucleophile (Cysteine thiols, DNA guanine residues) it encounters.

Minimization Strategy: Control the kinetics of cyclization and the window of exposure . You cannot eliminate the reactivity (it is the mechanism of action), but you can steer it.

Interactive Troubleshooting & FAQs

Category A: Stability & Handling (Preventing Premature Activation)

Q: My LC-MS shows multiple peaks for the pure compound. Is the batch degraded? A: Likely, yes. If dissolved in a non-acidic protic solvent (like Methanol or Water) without pH control, the compound cyclizes to the aziridinium form and then hydrolyzes to the alcohol or reacts with the solvent.

  • Solution: Always store stock solutions in anhydrous DMSO or acidified water (0.1 M HCl) . The protonated amine (

    
    ) cannot attack the 
    
    
    
    -carbon, preventing cyclization.
  • Protocol: Store solid powder at -20°C under desiccant.

Q: I am seeing high cytotoxicity in control wells. How do I minimize this? A: This is the primary "off-target" effect: Genotoxicity and general protein alkylation.

  • Root Cause: Long incubation times allow the compound to diffuse into the nucleus and alkylate DNA.

  • Fix: Switch to a "Pulse-Chase" protocol . Incubate for the minimum time required for receptor binding (e.g., 10–20 mins), then aggressively wash and add a scavenger (see Protocol 1).

Category B: Experimental Specificity (Targeting vs. Noise)

Q: How do I ensure I am blocking the specific receptor (e.g., 5-HT2C) and not just alkylating random proteins? A: Use a Protection Assay (Self-Validating System) .

  • Control: Treat with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine.

  • Validation: Pre-treat a parallel sample with a saturating concentration of a known, reversible, high-affinity antagonist (e.g., SB 242084 for 5-HT2C) for 30 minutes.

  • Challenge: Add your chloroamine compound.

  • Wash & Measure: If the effect is "on-target," the reversible antagonist will have protected the binding site, and you should see recovery of function compared to the Control. If the effect persists, it is non-specific alkylation.

Visualizing the Mechanism of Action & Control

The following diagram illustrates the critical transition from the stable storage form to the reactive species and the divergence between specific binding and off-target toxicity.

AziridiniumPathways Stable Stable Form (Protonated Amine) Low pH / DMSO FreeBase Free Base (Physiological pH) Stable->FreeBase pH > 7.4 Aziridinium Aziridinium Ion (REACTIVE SPECIES) FreeBase->Aziridinium Cyclization (Fast) Target Target Receptor (Specific Alkylation) Aziridinium->Target Affinity Guidance OffTarget Off-Target Nucleophiles (DNA, Glutathione, Albumin) Aziridinium->OffTarget Non-Specific Attack Scavenger Scavenger (Thiosulfate/Cysteine) Scavenger->Aziridinium Quenching

Figure 1: The Reactivity Pathway. Control is maintained by managing the transition from 'Stable' to 'Free Base' and intercepting the 'Aziridinium' species with scavengers.

Essential Protocols for Specificity

Protocol 1: The "Pulse-Quench" Method

Purpose: To limit the window of non-specific alkylation.

StepActionTechnical Rationale
1 Prepare Stock Dissolve in 10 mM HCl or DMSO . Keep on ice.
2 Dilute & Apply Dilute into warm physiological buffer immediately before use. Do not pre-incubate the dilution.
3 Incubate Expose cells/tissue for 15–20 minutes max.
4 Quench Aspirate media and wash with buffer containing 1 mM Cysteine or Sodium Thiosulfate .
5 Wash Wash 3x with standard buffer to remove the scavenger-adduct complex.

Why this works: The scavenger (Cysteine) contains a highly nucleophilic thiol that reacts with the free aziridinium ion in the bulk solution faster than the ion can penetrate the cell membrane or alkylate low-accessibility proteins, effectively "scrubbing" the background.

Protocol 2: pH-Dependent Stability Check

Purpose: To verify the integrity of your compound before use.

  • Dissolve 1 mg of compound in D₂O (Deuterium Oxide).

  • Run a ¹H-NMR .

  • Look for the characteristic multiplets of the propyl chain.

  • Warning Sign: If you see a shift in the

    
    -proton signals or new peaks corresponding to the alcohol (hydrolysis product), the batch is compromised.
    
  • Standard: Purity must be >98% to ensure observed effects are not due to degradation products.

Comparative Data: Reactivity Profiles

Parameter2-Chloro-N-(4-chlorophenethyl)propan-1-amineStandard Nitrogen Mustard (e.g., Mechlorethamine)Impact on Experiment
Cyclization Rate Moderate (Secondary Amine)Fast (Tertiary Amine)Allows for a slightly longer handling window before activation.
Selectivity Targeted (Phenethylamine backbone)None (Pure alkylator)"Off-target" effects are reduced by the affinity of the backbone for MATs/Receptors.
Half-life (pH 7.4) ~20–40 Minutes (Est.)< 10 MinutesExperiments must be timed precisely; solutions cannot be stored overnight.
Genotoxicity High (DNA Alkylation)Very High PPE is mandatory. Treat as a mutagen.

References

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information. Retrieved February 1, 2026, from [Link]

  • Müller, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Retrieved February 1, 2026, from [Link]

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl

Executive Summary: The "Chameleon" Reagent

You are likely accessing this guide because you have observed inconsistent IC50 values, shifting LCMS retention times, or "disappearing" compound peaks when working with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (often identified as a Lorcaserin impurity or intermediate).

The Core Insight: This compound is not a static reagent; it is a


-chloroamine . In aqueous solutions—particularly at neutral or basic pH—it functions as a "suicide precursor," spontaneously cyclizing to form a reactive aziridinium ion . This transformation is the primary driver of experimental variability.

This guide provides the mechanistic understanding and strict protocols required to stabilize this compound and ensure reproducible data.

The Mechanism of Variability: The Aziridinium Trap

To troubleshoot effectively, you must understand the dynamic equilibrium occurring in your test tube.

  • State A (The Salt): As a hydrochloride salt in solid form or strong acid, the amine is protonated (

    
    ). It is stable because the lone pair on the nitrogen is unavailable for nucleophilic attack.
    
  • State B (The Free Base/Cyclization): Upon dissolving in physiological buffer (pH 7.4), the amine deprotonates. The nitrogen lone pair attacks the

    
    -carbon (holding the chlorine), displacing the chloride ion.
    
  • State C (The Aziridinium Ion): A positively charged, 3-membered ring forms. This is a potent electrophile.

  • State D (Degradation/Rearrangement): Water attacks the ring to form an alcohol (hydrolysis), or the ring opens at the "wrong" carbon, leading to structural isomers.

Implication: If you prepare a stock in PBS and wait 30 minutes, you are no longer testing the parent compound; you are testing a mixture of the parent, the reactive aziridinium species, and the hydrolyzed alcohol.

Pathway Visualization

AziridiniumPathway cluster_conditions Experimental Conditions Parent Parent Compound (Linear Beta-Chloroamine) Aziridine Reactive Intermediate (Aziridinium Ion) Parent->Aziridine pH > 6.0 (Fast Cyclization) Aziridine->Parent High [Cl-] (Reversible) Alcohol Hydrolyzed Product (Inactive Alcohol) Aziridine->Alcohol + H2O (Hydrolysis) Isomer Rearranged Isomer (1-amino-2-chloro) Aziridine->Isomer Nucleophilic Attack at 2° Carbon

Figure 1: The pH-dependent instability pathway. At physiological pH, the equilibrium shifts rapidly toward the reactive aziridinium ion, leading to irreversible hydrolysis or isomerization.

Troubleshooting FAQs

Q1: My LCMS shows two peaks with the same mass but different retention times. What is happening?

Diagnosis: You are likely observing isomerization . Explanation: When the aziridinium ion ring opens, the chloride ion can attack either:

  • The primary carbon (reverting to the original structure).

  • The secondary carbon (forming the isomer: 1-chloro-N-(4-chlorophenethyl)propan-2-amine). Solution: Run your LCMS using an acidic mobile phase (0.1% Formic acid). Avoid neutral/basic mobile phases which promote on-column cyclization.

Q2: The compound potency decreases significantly if I pre-incubate it in assay buffer.

Diagnosis: Hydrolysis degradation. Explanation: The aziridinium intermediate reacts with water to form the corresponding alcohol, which is typically pharmacologically inactive (or significantly less potent). Solution: Do not pre-incubate this compound in aqueous buffer. Add it to the assay well immediately before the start of the reaction ("Flash Addition").

Q3: Why is the solubility poor in PBS?

Diagnosis: "Salting out" of the free base. Explanation: As you neutralize the HCl salt in PBS, the free base forms. While the free base eventually cyclizes (which is soluble), the transient neutral amine is lipophilic and may precipitate before it reacts, causing erratic concentration data. Solution: Dissolve the stock in 100% DMSO, then dilute into buffer. Keep the final DMSO concentration constant (e.g., 1%).

Experimental Protocols for Reproducibility

To minimize variability, you must control the pH and time variables strictly.

Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO or Ethanol. Do not use water or PBS for stock solutions.

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C or -80°C. Desiccated.

  • Stability: Stable for months in anhydrous DMSO.

  • Verification: Periodically check purity via NMR (in DMSO-d6) rather than LCMS to avoid artifactual degradation during analysis.

Protocol B: The "Flash Addition" Assay Method

Use this method for IC50/EC50 determination to ensure the target sees the linear amine form.

  • Prepare Dilution Plate: Perform serial dilutions in 100% DMSO .

  • Prepare Assay Buffer: Ensure buffer is at the target temperature (e.g., 37°C).

  • Intermediate Step (Critical):

    • Dilute the DMSO stock 1:10 into slightly acidic water (e.g., 1 mM HCl in water) immediately before use.

    • Reasoning: This keeps the pH low enough to prevent cyclization during the handling step.

  • Final Addition: Transfer from the acidic intermediate plate to the physiological assay plate (pH 7.4).

  • Start Timer: The "clock" for cyclization starts the moment the compound hits pH 7.4. Ensure your read-out happens within the stability window (typically < 30-60 mins for beta-chloroamines).

Data Summary: Stability Matrix
Solvent / ConditionpHT 1/2 (Half-life of Parent)Recommended Use
Anhydrous DMSO N/A> 6 MonthsStock Storage
0.1 M HCl (aq) 1.0> 24 HoursShort-term dilution
PBS / Media 7.4~ 20 - 45 Minutes*Immediate Assay Only
Basic Buffer 9.0< 5 MinutesAvoid

*Note: Half-life is estimated based on general beta-chloroamine kinetics [1, 2]. Specific values depend on temperature and chloride ion concentration.

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure for your specific application.

Workflow Start Start: Define Application Goal What is your goal? Start->Goal Quant Quantify Impurity (QC/Analytical) Goal->Quant Analytical Bio Biological Assay (IC50/Binding) Goal->Bio Pharmacology Synth Synthesis (Using as Reagent) Goal->Synth Chemistry AcidLC Use Acidic Mobile Phase (0.1% Formic/TFA) Quant->AcidLC Flash Use 'Flash Addition' Protocol (Minimize time at pH 7.4) Bio->Flash Base Add Base (TEA/DIPEA) to trigger cyclization intentionally Synth->Base Cold Keep Autosampler at 4°C AcidLC->Cold Control Include Time-Zero Control Flash->Control

Figure 2: Experimental decision tree. Select your workflow based on whether you are analyzing the compound or using its reactivity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16219122: 2-(4-Chlorophenyl)propan-1-amine hydrochloride.[1] Retrieved from [Link]

  • D'hooghe, M., & Ha, H. J. (2016).[2] Synthesis of 4- to 7-Membered Heterocycles by Ring Expansion: Aza-, Oxa- and Thiaheterocyclic Small-Ring Systems. Springer.[2] (Context on aziridinium ion kinetics and ring expansion).

  • Pai, N. R., & Dubhashi, D. S. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. (Describes the synthesis and handling of related chloro-amine intermediates). Retrieved from [Link]

  • Kim, J. S., et al. (2021).[3][4] Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1796. (Review of the reactivity and stability of aziridinium ions). Retrieved from [Link]

Sources

Technical Support Center: Formulation Strategies for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers utilizing 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride in in vivo studies. This guide is structured to provide you with actionable solutions to common formulation challenges, ensuring the integrity and reproducibility of your experiments. As an amine hydrochloride salt, this compound presents a specific set of physicochemical properties that must be carefully considered to achieve a stable, homogenous, and bioavailable formulation suitable for administration to laboratory animals.

Understanding the Molecule: Physicochemical Insights

Before delving into formulation specifics, it's crucial to understand the inherent characteristics of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

PropertyValue/InferenceImplication for Formulation
Molecular Formula C₁₁H₁₆Cl₃N-
Molecular Weight 268.6 g/mol [1]Necessary for calculating molarity and dose concentrations.
Compound Type Secondary Amine Hydrochloride SaltThis is a salt of a weak base (the amine) and a strong acid (HCl). This property is central to its solubility and stability. In aqueous solution, it will have an acidic pH.[2]
pKa (estimated) ~9.8 (based on 2-phenylethylamine)[3]The compound will be predominantly in its ionized, more water-soluble form at pH values significantly below its pKa.
Aqueous Solubility Likely low to moderateThe presence of two chlorine atoms and a phenyl ring increases lipophilicity, which can counteract the solubility-enhancing effect of the hydrochloride salt.[4] Direct solubility testing is imperative.
Stability Potential for degradation in alkaline pHAmine salts can be converted to their less soluble free base form at higher pH, potentially leading to precipitation.[5]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when starting their work with this compound.

Q1: What is the best starting solvent for my in vivo formulation?

A1: Always begin with the simplest vehicle system. For a hydrochloride salt, the recommended starting point is sterile Water for Injection (WFI) or a sterile isotonic saline solution (0.9% NaCl). The salt form is designed to enhance aqueous solubility.[6]

Q2: My compound is not dissolving in water or saline. What should I do next?

A2: If you observe poor solubility in aqueous vehicles, a systematic, tiered approach to formulation development is recommended. Do not immediately resort to complex solvent systems. The following sections of this guide will walk you through this process.

Q3: At what pH should I prepare my formulation?

A3: An unbuffered aqueous solution of this hydrochloride salt will be acidic. It is generally advisable to maintain a slightly acidic pH (typically between 4 and 6) to ensure the compound remains in its ionized, more soluble form. Avoid alkaline conditions, which could cause the free base to precipitate.

Q4: How can I sterilize my final formulation?

A4: If your formulation is a true solution and all components are heat-stable, sterile filtration through a 0.22 µm filter is the preferred method. Autoclaving is generally not recommended for complex organic molecules without specific stability data, as it can induce degradation.

Troubleshooting Guide: From Clear Solution to Complex Suspension

Encountering formulation issues is a common part of preclinical research. This troubleshooting guide provides a logical workflow to address these challenges.

Problem 1: The compound does not fully dissolve in aqueous vehicles (Water, Saline, PBS).
  • Causality: The intrinsic lipophilicity of the molecule, conferred by the chlorophenyl and alkyl chain moieties, is likely limiting its aqueous solubility despite it being a hydrochloride salt.

  • Troubleshooting Workflow:

    G A Initial State: Compound insoluble in Water/Saline at desired concentration B Step 1: pH Adjustment Lower pH to 3-4 with dilute HCl. Does it dissolve? A->B C Yes: Success! Prepare formulation using a biocompatible buffer (e.g., citrate buffer) at the determined pH. Verify stability over time. B->C Yes D No: Proceed to Co-solvents B->D No E Step 2: Co-solvent Screen Test solubility in common biocompatible co-solvents (e.g., PEG 300, Propylene Glycol). Start with low percentages (5-10%) in aqueous vehicle. D->E F Does a co-solvent system work? E->F G Yes: Success! Optimize co-solvent percentage to use the minimum required. Example Vehicle: 10% DMSO / 40% PEG 300 / 50% Saline. Verify tolerability in the animal model. F->G Yes H No: Proceed to Surfactants/Cyclodextrins F->H No I Step 3: Advanced Solubilizers Option A: Add a non-ionic surfactant (e.g., 1-5% Tween 80). Option B: Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. H->I J Does an advanced system work? I->J K Yes: Success! Prepare a stable solution. Characterize the formulation (e.g., particle size for cyclodextrin complexes). J->K Yes L No: Consider a Suspension J->L No M Step 4: Suspension Formulation If a solution is not feasible, create a homogenous suspension. Use a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Particle size reduction may be necessary. L->M

    Caption: Formulation Troubleshooting Workflow

Problem 2: The compound dissolves initially but precipitates over time or upon refrigeration.
  • Causality: This indicates that you have created a supersaturated solution which is thermodynamically unstable. The solubility of the compound may also be highly temperature-dependent.

  • Solutions:

    • Re-evaluate Concentration: Your target concentration may be too high for the chosen vehicle. Attempt to prepare the formulation at a lower concentration if the study design allows.

    • Improve Vehicle Strength: Increase the percentage of the co-solvent or surfactant that was effective in the initial screen.

    • Storage Conditions: Prepare the formulation fresh before each use and store it at room temperature if the compound is more soluble at ambient temperatures (ensure stability at this temperature first). Avoid refrigeration unless it is confirmed to not cause precipitation.

Problem 3: The formulation is a suspension, but it is not homogenous and settles quickly.
  • Causality: The particle size of the compound is too large, and/or the viscosity of the vehicle is insufficient to keep the particles suspended.

  • Solutions:

    • Particle Size Reduction: If possible, micronize the dry powder before formulation. This increases the surface area and can improve the dissolution rate and suspension stability.[1]

    • Increase Vehicle Viscosity: Increase the concentration of the suspending agent (e.g., from 0.5% to 1% CMC).

    • Add a Surfactant: Incorporating a small amount of a surfactant like Tween 80 can help to "wet" the particles, preventing agglomeration and improving suspension homogeneity.[1]

Experimental Protocols: Step-by-Step Guides

Protocol 1: Systematic Solubility Assessment

This protocol allows you to efficiently screen for a suitable vehicle system using minimal amounts of your compound.

  • Preparation: Weigh 2 mg of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride into several small, clear vials.

  • Vehicle Screening:

    • Vial 1 (Aqueous): Add 100 µL of sterile saline. Vortex for 2 minutes. Observe for dissolution. If not dissolved, add another 100 µL and repeat until the compound dissolves or a volume of 1 mL is reached.

    • Vial 2 (pH-Adjusted): If insoluble in saline, add 100 µL of a pH 4.0 citrate buffer. Vortex and observe.

    • Vial 3 (Co-solvent): Prepare a 10% PEG 300 in saline solution. Add 100 µL to the vial. Vortex and observe.

    • Vial 4 (Surfactant): Prepare a 2% Tween 80 in saline solution. Add 100 µL to the vial. Vortex and observe.

  • Data Recording: Record the approximate solubility in each vehicle (e.g., >20 mg/mL, <2 mg/mL).

  • Selection: Choose the simplest vehicle system that achieves the desired concentration for your study.

Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection

This is a common formulation strategy for poorly soluble compounds.

  • Target: 10 mg/mL solution in a 10% DMSO, 40% PEG 300, 50% Saline vehicle.

  • Materials:

    • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

    • DMSO (cell culture grade)

    • PEG 300 (USP grade)

    • Sterile 0.9% Saline

    • Sterile vials and syringes

  • Procedure:

    • Calculate the required amount of compound for your final volume (e.g., for 1 mL, you need 10 mg).

    • In a sterile vial, add 100 µL of DMSO to the 10 mg of compound. Vortex or sonicate until fully dissolved. This creates a concentrated stock solution.

    • Add 400 µL of PEG 300 to the vial. Vortex until the solution is clear and homogenous.

    • Slowly, while vortexing, add 500 µL of sterile saline. It is crucial to add the aqueous component last and slowly to prevent the compound from precipitating out of the organic phase.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

    • If for sterile use, filter the final solution through a 0.22 µm syringe filter compatible with your solvent mixture (e.g., a PTFE filter for organic solvent-containing solutions).

    G cluster_0 Step 1: Concentrated Stock cluster_1 Step 2: Add Co-solvent cluster_2 Step 3: Aqueous Dilution A 10 mg Compound C Vortex/Sonicate to Dissolve A->C B 100 µL DMSO B->C E Vortex to Homogenize C->E D 400 µL PEG 300 D->E G Add Slowly & Vortex E->G F 500 µL Saline F->G H Final Clear Solution G->H

    Caption: Co-solvent Formulation Workflow

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect your formulation before administration. The presence of precipitates can lead to inaccurate dosing and potential toxicity (e.g., embolism with IV injection).

  • Fresh Preparation: For many research-grade formulations, stability data is not available. It is best practice to prepare the formulation fresh daily, or as close to the time of administration as possible.

  • Dose Volume: Be mindful of the maximum recommended administration volumes for the chosen route and animal species. For mice, typical IP injection volumes are up to 2-3 mL, while IV injections are less than 0.2 mL.[7][8]

  • Purity and Concentration Verification: For pivotal studies, it is highly recommended to verify the concentration and purity of your final formulation. An HPLC method with UV detection is a standard approach for this.[9] This confirms that the compound has not degraded during the formulation process and that the concentration is accurate.

By employing a systematic approach and understanding the physicochemical properties of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, researchers can overcome formulation challenges and generate reliable and reproducible in vivo data.

References

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem Compound Summary for CID 1001. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylethylamine hydrochloride. PubChem Compound Summary for CID 9075. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Su, H., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules, 23(12), 3326.
  • ResearchGate. (2025, August 9). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Addgene. (2025, January 22). Common Injection Routes in Mice. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 219-226.
  • PubMed. (2009).
  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Academic Forensic Toxicology. (n.d.). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved from [Link]

  • ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Retrieved from [Link]

Sources

Enhancing the reaction efficiency of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. This compound is recognized, for instance, as Lorcaserin Impurity B, making its controlled synthesis and purification critical for pharmaceutical development.[1] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction dynamics, enabling you to enhance efficiency, troubleshoot common issues, and ensure the integrity of your results.

The synthesis of secondary amines like the target molecule is often approached via direct N-alkylation or reductive amination.[2][3] This guide will focus primarily on the N-alkylation of 4-chlorophenethylamine, a common and illustrative pathway that presents several optimization challenges, particularly concerning selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for preparing 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride?

A1: The two most prevalent strategies are:

  • Direct N-Alkylation: This involves the reaction of a primary amine (4-chlorophenethylamine) with an alkyl halide (e.g., 1,2-dichloropropane). This is a direct SN2 reaction.[4][5] While straightforward, it is often plagued by overalkylation issues where the desired secondary amine product reacts further.[4]

  • Reductive Amination: This two-step, one-pot process involves reacting a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target amine.[2][6] For this specific target, one could react 4-chlorophenethylamine with chloroacetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[7][8] This method often provides better control over selectivity compared to direct alkylation.[6]

Q2: Why is the final product typically isolated as a hydrochloride salt?

A2: The freebase form of many amines is often an oil at room temperature, which can be difficult to handle and purify. Converting the amine to its hydrochloride salt typically induces crystallization, yielding a stable, solid material that is easier to filter, dry, and store.[9] This salt formation is a standard final step in many amine syntheses.

Q3: What are the critical starting materials and how does their quality impact the reaction?

A3: For the N-alkylation route, the key starting materials are 4-chlorophenethylamine and a 2-chloropropylating agent like 1,2-dichloropropane. The purity of these reagents is paramount.[10] Impurities in the starting amine can lead to a complex mixture of side products. The alkylating agent should be free of isomers or other halogenated compounds that could lead to undesired products.

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting amine. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the appearance of the product and key byproducts.

  • Purity & Identity Confirmation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment.

Illustrative Experimental Protocol: N-Alkylation of 4-Chlorophenethylamine

This protocol describes a general procedure. Optimization of stoichiometry, temperature, and reaction time is highly recommended for specific laboratory conditions.

Objective: To synthesize 2-Chloro-N-(4-chlorophenethyl)propan-1-amine via direct alkylation.

Reagents & Materials:

  • 4-Chlorophenethylamine

  • 1,2-Dichloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric Acid (HCl) in diethyl ether or isopropanol

  • Ethyl Acetate, Hexanes (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chlorophenethylamine (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the amine, followed by the addition of anhydrous potassium carbonate (2.5 equivalents). The base is crucial for scavenging the HCl generated during the reaction.

  • Addition of Alkylating Agent: Add 1,2-dichloropropane (1.2 equivalents) dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent is used, but a large excess should be avoided to minimize dialkylation.

  • Reaction Execution: Heat the reaction mixture to a reflux temperature (approx. 82°C for acetonitrile) and maintain for 12-24 hours.

  • In-Process Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 4-chlorophenethylamine spot.

  • Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Free Base): Purify the crude oil using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_isolation Final Product Isolation reagents 1. Add 4-Chlorophenethylamine, K₂CO₃, and Acetonitrile to Flask addition 2. Add 1,2-Dichloropropane (Dropwise) reagents->addition reflux 3. Heat to Reflux (12-24h) addition->reflux filter 4. Cool and Filter Inorganic Salts reflux->filter Monitor by TLC concentrate 5. Concentrate Under Vacuum filter->concentrate chromatography 6. Column Chromatography (Silica Gel) concentrate->chromatography salt 7. Dissolve in Ether, Add HCl Solution chromatography->salt isolate 8. Filter and Dry Solid Product salt->isolate

Caption: N-Alkylation Experimental Workflow.

Troubleshooting Guide

Problem 1: Low yield of the desired secondary amine.

  • Potential Cause A: Significant Overalkylation (Dialkylation).

    • Why it happens: The secondary amine product is often as nucleophilic, or even more so, than the starting primary amine. It can therefore compete for the alkylating agent, leading to the formation of a tertiary amine.[4][5]

    • Solutions:

      • Adjust Stoichiometry: Use a significant excess (3-5 equivalents) of the primary amine (4-chlorophenethylamine). This statistically favors the reaction of the alkylating agent with the more abundant primary amine. The unreacted primary amine must then be removed during purification.

      • Control Reagent Addition: Add the alkylating agent slowly over several hours. This keeps its instantaneous concentration low, reducing the likelihood of a second alkylation event.

      • Use an Amine Salt Strategy: Performing the reaction with the amine hydrobromide salt and a carefully controlled addition of base can maintain the product secondary amine in its protonated (non-nucleophilic) state, thus preventing further reaction.[11][12]

  • Potential Cause B: Incomplete or Slow Reaction.

    • Why it happens: The reaction kinetics may be slow due to insufficient temperature, an inappropriate solvent, or steric hindrance.

    • Solutions:

      • Increase Temperature: If side reactions are not a concern, increasing the reaction temperature can significantly improve the rate.

      • Change Solvent: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions compared to less polar solvents like THF or acetonitrile.[11] However, be aware they are harder to remove.

      • Extend Reaction Time: Ensure the reaction is truly complete by monitoring via TLC or GC-MS over a longer period.

Problem 2: Product is contaminated with multiple impurities.

  • Potential Cause A: Formation of Quaternary Ammonium Salts.

    • Why it happens: This is the extreme of the overalkylation issue, where the tertiary amine byproduct reacts again to form a quaternary salt.[5]

    • Solution: The strategies to prevent dialkylation (excess primary amine, slow addition of alkylating agent) are also effective here. Quaternary salts are highly polar and can often be removed by an aqueous wash during workup.

  • Potential Cause B: Elimination Side Reactions.

    • Why it happens: The base (e.g., K₂CO₃) can promote the elimination of HCl from 1,2-dichloropropane to form allyl chloride or other olefinic impurities.

    • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) if elimination is a significant issue. Also, avoid excessively high temperatures.

Problem 3: Difficulties with product isolation and purification.

  • Potential Cause A: Emulsion formation during aqueous workup.

    • Why it happens: Amines can act as surfactants, leading to persistent emulsions between aqueous and organic layers.

    • Solution: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

  • Potential Cause B: Product is a persistent oil.

    • Why it happens: The free base of the target molecule may not crystallize readily.

    • Solution: As detailed in the protocol, conversion to the hydrochloride salt is the most effective method to obtain a stable, crystalline solid. Ensure the solvent used for precipitation (e.g., diethyl ether) is one in which the HCl salt is insoluble.

Optimization Parameters Summary

For a systematic approach to enhancing reaction efficiency, consider the following variables:

ParameterOptionsImpact on ReactionKey Considerations
Solvent Acetonitrile, DMF, DMSO, THFAffects reaction rate and solubility. Polar aprotic solvents generally favor SN2 reactions.[11]DMF/DMSO can be difficult to remove. Acetonitrile is often a good balance.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEANeutralizes generated acid (HCl). Strength and steric bulk can influence side reactions (e.g., elimination).K₂CO₃ is inexpensive and effective. DIPEA is useful if elimination is an issue.[13]
Temperature Room Temp. to RefluxHigher temperatures increase reaction rate but may also increase side products.Start at a moderate temperature (e.g., 60°C) and increase if the reaction is too slow.
Stoichiometry Excess Amine vs. Excess Alkyl HalideUsing excess primary amine minimizes overalkylation.An excess of 3:1 (Amine:Halide) is a good starting point for optimization.[4]

Visualizing Reaction Pathways

This diagram illustrates the desired reaction alongside the common overalkylation side reaction.

G PrimaryAmine 4-Chlorophenethylamine (Primary Amine) SecondaryAmine Target Product (Secondary Amine) PrimaryAmine->SecondaryAmine + Alkyl Halide (Desired Reaction) AlkylHalide 1,2-Dichloropropane TertiaryAmine Dialkylation Byproduct (Tertiary Amine) SecondaryAmine->TertiaryAmine + Alkyl Halide (Side Reaction)

Sources

Troubleshooting guide for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride experiments

[1][2][3]

Executive Summary

This guide addresses the technical challenges associated with 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (often identified as an intermediate in substituted benzazepine synthesis or as Lorcaserin Impurity B ).[1][2][3]

Crucial Warning: This compound is a nitrogen mustard precursor .[2][3] It is not a standard stable amine.[2][3] Its utility relies on its ability to cyclize into a highly reactive aziridinium ion in solution.[2][3] Most experimental failures (degradation, precipitation, loss of potency) stem from a misunderstanding of this electrophilic activation mechanism.[3]

Part 1: The Mechanism of Instability (Root Cause Analysis)[3]

To troubleshoot effectively, you must understand that this molecule is a "spring-loaded" electrophile.[1][2][3] In its hydrochloride salt form (solid), it is relatively stable.[3] However, once dissolved in neutral or basic media, it undergoes intramolecular cyclization.[2][3]

Mechanism Diagram: The Aziridinium Trap

The following diagram illustrates the kinetic pathway that dictates the compound's fate.

Aziridinium_PathwayParentParent HCl Salt(Stable Solid)FreeBaseFree Base(Transient)Parent->FreeBaseDissolution(pH > 6)AziridiniumAziridinium Ion(ACTIVE ELECTROPHILE)FreeBase->AziridiniumCyclization(-Cl⁻)Aziridinium->FreeBaseReversible(High Cl⁻ conc.)HydrolysisAmino-Alcohol(Inactive Degradant)Aziridinium->Hydrolysis+ H₂O(Degradation)AlkylationAlkylated Target(Desired Product)Aziridinium->Alkylation+ Nucleophile(Bio-conjugation)

Figure 1: The activation pathway.[2][3] The "Parent HCl" is merely a storage form.[2] The "Aziridinium Ion" is the reactive species responsible for both biological activity and rapid degradation.

Part 2: Troubleshooting FAQs
Category A: Stability & Solubilization [2]

Q1: I dissolved the compound in PBS (pH 7.4), and within 30 minutes, the concentration dropped by 40%. Is the batch defective? A: No, the batch is likely fine. You are observing aziridinium formation followed by hydrolysis .

  • Explanation: At pH 7.4, the amine exists in equilibrium with its free base, which rapidly attacks the

    
    -carbon (the carbon holding the chlorine).[2][3] This expels the chloride and forms the aziridinium ring. Water then attacks this ring, converting the drug into the inactive amino-alcohol.[1][2][3]
    
  • Solution:

    • For Stock Solutions: Never use aqueous buffers.[2][3] Use anhydrous DMSO or absolute ethanol .[2][3]

    • For Experiments: Prepare the aqueous dilution immediately before use. Keep the solution on ice (4°C) to slow the kinetics of cyclization until the moment of addition.

Q2: The compound precipitates when I neutralize the stock solution. A: This is a solubility vs. stability trade-off.[2][3]

  • Mechanism: The HCl salt is water-soluble.[1][2][3] The free base (formed at pH > 8) is lipophilic and poorly soluble in water.[3]

  • Protocol Adjustment: Do not pre-neutralize the stock. Add the acidic stock directly to your buffered assay medium.[2] The buffer capacity of the medium should handle the small amount of acid, keeping the compound in solution while initiating the activation.

Q3: Can I store the DMSO stock at -20°C? A: Yes, but with caveats.

  • Risk: DMSO is hygroscopic.[2][3][4] If water enters the DMSO stock, the compound will slowly hydrolyze even at -20°C.[1][2][3]

  • Best Practice: Use single-use aliquots. Store under argon/nitrogen if possible.[2][3] If the DMSO stock turns cloudy upon thawing, discard it (polymerization or hydration has occurred).[3]

Category B: Analytical Discrepancies (LC-MS/NMR)

Q4: My LC-MS spectrum shows a mass shift. I expect M+H = 268 (approx). I see peaks at 232 and 250.[2][3] What are they? A: These are the signature artifacts of nitrogen mustard analysis.

Observed Mass (approx)Species IdentityStatusInterpretation
268/270 (3:1 ratio)Parent CompoundIntact The chlorine is present (distinctive isotope pattern).[1][2][3]
232 (M - 36)Aziridinium IonActive Loss of HCl.[1][2][3] This is the cyclized, reactive form.[2][3]
250 (M - 18)Amino-AlcoholDegraded Hydrolysis product (Cl replaced by OH).[1][2][3]
500+ DimerPolymerized One molecule alkylated another.[2][3] Occurs in concentrated stocks.[2][3]

Q5: The NMR spectrum in D₂O is messy and changes over time. A: Never use D₂O for characterization of this salt unless acidified.

  • Reason: In D₂O, the localized high concentration promotes dimerization and hydrolysis.[2][3]

  • Fix: Use DMSO-d6 or CD₃OD (Methanol-d4) for stable characterization.[1][2][3] If you must use water, add DCl to maintain pH < 3.[2][3]

Part 3: Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).[3]

  • Concentration: 10 mM to 50 mM.[2][3]

  • Vessel: Amber glass vial (silanized preferred to prevent surface adsorption).

  • Storage: -20°C or -80°C.

  • Shelf Life: 3 months (if kept dry).

Protocol 2: In Vitro "Activation" Protocol

Use this if your experiment requires the active aziridinium species (e.g., for receptor binding).[2][3]

  • Dilute: Dilute the DMSO stock 1:100 into 10 mM Phosphate Buffer (pH 7.4) .

  • Incubate: Allow to stand at 37°C for 15-20 minutes .

    • Note: This converts the "prodrug" (chloroamine) into the "drug" (aziridinium).[3]

  • Apply: Add this solution immediately to cells/protein.[2][3]

    • Warning: Do not wait >60 minutes, or hydrolysis will reduce potency.[2][3]

Part 4: Safety & Decontamination

Hazard: This compound is a skin sensitizer and potential DNA alkylating agent .[2][3] It mimics the toxicity of mustard gas derivatives.

Decontamination Workflow

Standard soap and water are insufficient for spills because they may just spread the lipophilic free base.[2] You must chemically neutralize the electrophile.[2][3]

Safety_WorkflowSpillSpill DetectedContain1. Contain with absorbent padsSpill->ContainNeutralize2. Apply Neutralizing Solution(10% Sodium Thiosulfate)Contain->NeutralizeWait3. Wait 30 Minutes(Allows alkylation of thiosulfate)Neutralize->WaitClean4. Wash with Soap & WaterWait->Clean

Figure 2: Decontamination protocol.[1][2][3] Sodium Thiosulfate acts as a "sacrificial nucleophile," reacting with the aziridinium ion to form a harmless water-soluble adduct.[1][2][3]

References
  • Mechanism of Aziridinium Formation

    • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[2][3] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2][3] (Detailed kinetics of nitrogen mustard cyclization).

  • Related Compound Analysis (Lorcaserin Impurities)

    • Pharmacompass. (2024).[2][3] "2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL Data."

  • Safety & Toxicology of Beta-Chloroamines

    • National Center for Biotechnology Information.[2][3] (2025).[2][3][5][6] PubChem Compound Summary for CID 5935, Mechlorethamine hydrochloride (Class Reference).[2][3] Retrieved from .[2][3][5]

  • Synthetic Utility & Kinetics

    • G. Sosnovsky et al. (1993).[2][3][7] "Synthesis and anticancer activity of amino acids... containing the 2-chloroethyl- group."[1][2][3][7] Journal of Pharmaceutical Sciences, 82(1), 1-10.[1][2][3][7]

Validation & Comparative

Technical Assessment & Validation Guide: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (often identified as Lorcaserin Impurity B or a related beta-chloroamine analog) represents a critical class of pharmacologically active "nitrogen mustard" derivatives. Unlike standard reversible ligands, this compound possesses a latent electrophilic mechanism that dictates its biological activity.

The Pharmacological Paradox

While the 4-chlorophenethyl moiety provides high affinity for monoaminergic systems (specifically 5-HT2C receptors and the Serotonin Transporter, SERT), the beta-chloroalkyl chain introduces high reactivity.

Mechanism of Action (The Aziridinium Shift): In physiological solution (pH 7.4), the free base of this compound undergoes spontaneous intramolecular cyclization. The nucleophilic nitrogen attacks the beta-carbon carrying the chlorine, displacing the chloride ion to form a highly reactive aziridinium ion (quaternary ammonium). This intermediate is a potent alkylating agent that covalently binds to nucleophilic residues (Cysteine, Aspartate) within the target protein's binding pocket.

Primary Applications:

  • Pharmaceutical Impurity Profiling: As a known byproduct in the synthesis of benzazepine agonists (e.g., Lorcaserin), it serves as a reference standard for toxicity and mutagenicity exclusion.

  • Irreversible Pharmacological Probe: Used to map ligand binding sites or deplete receptor populations in ex vivo assays.

Chemical Validation: Kinetics of Activation

Before biological testing, you must validate the compound's capacity to generate the active aziridinium species. Biological activity is time-dependent on this transformation.

Protocol A: NMR-Based Cyclization Kinetics

Objective: Determine the


 of aziridinium formation to optimize incubation times for biological assays.

Materials:

  • Compound: 10 mg 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl.

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) in

    
    .
    

Workflow:

  • Baseline: Dissolve compound in

    
     (where cyclization is suppressed) to obtain the "Open Chain" reference spectrum.
    
  • Initiation: Dissolve fresh compound in buffered

    
     at 37°C.
    
  • Acquisition: Acquire

    
    -NMR spectra every 5 minutes for 60 minutes.
    
  • Analysis: Monitor the shift of the propyl protons. The signal for the

    
     (typically 
    
    
    
    3.6-3.8 ppm) will disappear, replaced by the upfield aziridine ring protons (
    
    
    2.0-2.5 ppm).

Success Criteria:

  • 
     conversion to aziridinium ion within 30-60 minutes at pH 7.4.
    
  • Note: If the spectrum shows hydrolysis (opening to alcohol) rather than cyclization, the buffer pH may be too high or the temperature too elevated.

Biological Activity Validation: Irreversible Binding

This protocol differentiates the compound from reversible analogs (like serotonin or lorcaserin) by demonstrating "washout resistance."

Protocol B: Serotonin Transporter (SERT) Washout Assay

Objective: Confirm irreversible blockade of SERT function.

Experimental Design:

  • System: HEK-293 cells stably expressing hSERT.

  • Control: Paroxetine (Reversible inhibitor).

  • Test Agent: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl (10 µM).

Step-by-Step Methodology:

  • Pre-Incubation: Incubate cells with the Test Agent or Control for 60 minutes (sufficient for aziridinium formation and covalent bonding).

  • Washout Phase (Critical):

    • Remove supernatant.

    • Wash cells

      
       with large volumes of BSA-containing buffer (BSA scavenges unbound alkylator).
      
    • Incubate in fresh buffer for 30 minutes to allow dissociation of reversible ligands.

  • Uptake Assay: Add

    
    -5-HT (Serotonin radioligand) and incubate for 10 minutes.
    
  • Quantification: Lyse cells and measure retained radioactivity via scintillation counting.

Data Interpretation:

  • Reversible Control (Paroxetine): After washout,

    
    -5-HT uptake should recover to near-baseline (80-100%).
    
  • Test Compound: Uptake remains inhibited (<20% recovery) despite extensive washing, confirming covalent modification of the transporter.

Pathway Visualization: Activation & Binding

The following diagram illustrates the critical transition from the stable HCl salt to the active alkylating species and its biological consequence.

AziridiniumPathway Salt HCl Salt Form (Stable Storage) FreeBase Free Base (pH > 7.0) Salt->FreeBase Dissolution (Buffer pH 7.4) Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Cyclization (k1) Complex Covalent Receptor-Ligand Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack (Cys/Asp Residue) Hydrolysis Hydrolyzed Byproduct (Inactive Alcohol) Aziridinium->Hydrolysis H2O Attack (Degradation) Receptor Target Receptor (SERT / 5-HT2C) Receptor->Complex

Caption: Figure 1: The activation pathway of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine. The compound must cyclize to the aziridinium ion to exert irreversible biological activity.

Comparative Performance Analysis

This table contrasts the test compound with the parent drug (Lorcaserin) and a standard neurotoxin (DSP-4) to contextualize its activity profile.

Feature2-Chloro-N-(4-chlorophenethyl)...[1]Lorcaserin (Parent Drug)DSP-4 (Reference Toxin)
Primary Class Reactive Impurity / AlkylatorSelective AgonistNeurotoxin (Noradrenergic)
Binding Mode Irreversible (Covalent) Reversible (Equilibrium)Irreversible (Covalent)
Active Species Aziridinium IonParent MoleculeAziridinium Ion
Target Selectivity Broad Monoamine (5-HT/DA)High Selectivity (5-HT2C)Selective for NET (Locus Coeruleus)
Washout Recovery < 10% (Permanent Block) > 90% (Full Recovery)< 5% (Permanent Lesion)
Toxicity Risk High (Mutagenic Potential)Low (Therapeutic Window)High (Used for Lesioning)

Safety & Toxicity Profiling (Impurity Qualification)

If validating this compound as an impurity standard, the following safety assays are mandatory due to the nitrogen mustard moiety.

Protocol C: Ames Genotoxicity Test (Modified)

Standard Ames tests may yield false negatives if the compound hydrolyzes too quickly.

  • Modification: Use strains TA100 and TA1535 (sensitive to base-pair substitution).

  • Pre-incubation: Perform a "pre-incubation" step (20 min) with S9 mix to allow metabolic activation or direct cyclization before plating.

  • Threshold: A 2-fold increase in revertant colonies over vehicle control confirms mutagenic activity (typical for alkylating agents).

References

  • Rothman, R. B., et al. (2000). "Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications." Circulation.

  • Bymaster, F. P., et al. (1999). "Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex." Psychopharmacology.

  • FDA Center for Drug Evaluation and Research. (2012). "NDA 22529 Lorcaserin Hydrochloride (Belviq) Chemistry Review." (Details on Impurity B and beta-chloroamine derivatives).

  • Fuller, R. W., et al. (1978). "Irreversible inhibition of monoamine uptake by halogenated alkylamines." Journal of Medicinal Chemistry.

  • Ross, S. B. (1976). "Long-term effects of N-2-chloroethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurons." British Journal of Pharmacology.

Sources

A Comparative Analysis of Phenethylamine Derivatives: Profiling Receptor Interactions and Functional Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of selected phenethylamine derivatives, focusing on their chemical structures, pharmacological profiles, and the experimental methodologies used to characterize them. While the specific compound "2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride" lacks publicly available research data, this guide will use well-documented analogues to illustrate the principles of comparative pharmacological evaluation for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, receptor binding affinities, and functional outcomes, providing a framework for the systematic evaluation of novel compounds within this class.

Introduction to Phenethylamine Derivatives

The phenethylamine scaffold is a foundational structure in medicinal chemistry and neuropharmacology, serving as the backbone for a wide array of endogenous neurotransmitters, hormones, and synthetic drugs. The versatility of this chemical framework allows for subtle molecular modifications to profoundly alter pharmacological activity, leading to a diverse spectrum of effects ranging from therapeutic to psychoactive. This guide will explore the comparative pharmacology of representative phenethylamine derivatives to elucidate how structural changes influence their interaction with key biological targets, primarily monoamine transporters and receptors.

Structure-Activity Relationships: A Comparative Overview

The pharmacological profile of a phenethylamine derivative is intricately linked to its chemical structure. Modifications to the phenyl ring, the ethylamine side chain, and the terminal amine group can dramatically alter a compound's potency, selectivity, and mechanism of action.

For instance, the presence and position of substituents on the phenyl ring are critical determinants of a compound's interaction with serotonergic, dopaminergic, and noradrenergic systems. Halogenation, as seen in compounds like 4-chloroamphetamine, can significantly enhance a compound's potency and neurotoxic potential. Alkoxy or methylenedioxy substitutions, characteristic of compounds like 3,4-methylenedioxymethamphetamine (MDMA), tend to increase affinity for the serotonin transporter (SERT).

The substitution on the alpha-carbon of the ethylamine side chain, as seen in amphetamine, confers resistance to metabolic degradation by monoamine oxidase (MAO), thereby prolonging the compound's duration of action. N-alkylation of the terminal amine can also modulate activity, with N-methylation, as in methamphetamine, generally leading to increased central nervous system stimulation compared to its non-methylated counterpart, amphetamine.

Comparative Pharmacological Data

To illustrate the impact of these structural modifications, the following table summarizes the in vitro pharmacological data for a selection of well-characterized phenethylamine derivatives. The data presented are typically derived from radioligand binding assays and synaptosomal uptake assays, which are standard methods for assessing a compound's affinity for and inhibition of monoamine transporters.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Primary Mechanism of Action
Amphetamine>10,0005025Dopamine/Norepinephrine Releaser
Methamphetamine1,63043.448.7Dopamine/Norepinephrine Releaser
4-Chloroamphetamine (PCA)1631,430246Serotonin Releaser
3,4-MDMA3961,230612Serotonin Releaser/Reuptake Inhibitor

Data are representative values from various sources and should be used for comparative purposes only. Absolute values may vary depending on experimental conditions.

This data highlights the distinct pharmacological profiles that arise from structural modifications. For example, the addition of a chlorine atom at the 4-position of the phenyl ring in 4-chloroamphetamine dramatically shifts its selectivity towards the serotonin transporter. In contrast, amphetamine and methamphetamine exhibit a preference for the dopamine and norepinephrine transporters.

Experimental Protocols for Comparative Pharmacological Profiling

The reliable comparison of phenethylamine derivatives necessitates standardized and validated experimental protocols. Below are methodologies for two fundamental assays used to characterize the interaction of these compounds with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporter Affinity

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membrane Transporter-expressing Cell Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]citalopram) Radioligand->Incubation Test_Compound Test Phenethylamine (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Ligand) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Affinity) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes, which are isolated nerve terminals.

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

  • Assay Buffer: Prepare an appropriate Krebs-Ringer bicarbonate buffer.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Harvesting: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Synaptosome_Uptake_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Synaptosomes Isolated Synaptosomes Pre_incubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Pre_incubation Test_Compound Test Phenethylamine Test_Compound->Pre_incubation Radiolabeled_NT Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) Uptake Initiate Uptake with Radiolabeled NT Radiolabeled_NT->Uptake Pre_incubation->Uptake Termination Terminate and Filter Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 Determine IC50 (Uptake Inhibition) Counting->IC50

Caption: Workflow for Synaptosomal Uptake Assay.

Conclusion

The comparative evaluation of phenethylamine derivatives is a cornerstone of neuropharmacology research and drug development. Understanding how subtle structural modifications translate into distinct pharmacological profiles is essential for designing novel therapeutics with improved efficacy and safety. The experimental frameworks presented in this guide provide a foundation for the systematic characterization of these compounds. While data on "2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride" remains elusive in the public domain, the principles and methodologies outlined here are universally applicable for the rigorous scientific investigation of any novel phenethylamine derivative.

References

  • Title: The neurotoxicity of 4-chloroamphetamine (PCA) and 4-chloromethamphetamine (PCMA) in the rat. Source: ScienceDirect URL: [Link]

Efficacy Comparison: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl vs. Lorcaserin & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (a key synthetic precursor/impurity) versus its pharmacologically active analog, Lorcaserin , and related 5-HT2C receptor ligands.

Executive Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (hereafter referred to as Precursor-Cl ) is not a therapeutic agent but a critical electrophilic intermediate in the synthesis of Lorcaserin (a selective 5-HT2C agonist). While Lorcaserin exhibits high efficacy in weight management through specific receptor activation, Precursor-Cl lacks this selectivity and poses safety risks as a reactive alkylating impurity (Lorcaserin Impurity B).

This guide contrasts the synthetic efficacy of the precursor (its ability to cyclize) with the biological efficacy of the final drug, highlighting the structural rigidity required for 5-HT2C selectivity.

FeaturePrecursor-Cl (Topic Product)Lorcaserin (Active Drug)Vabicaserin (Analog)
Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (API)Investigational Drug
Structure Acyclic (Flexible)Cyclic Benzazepine (Rigid)Cyclic Cyclopropyl (Rigid)
Primary Efficacy Synthetic : Cyclization to LorcaserinBiological : 5-HT2C AgonismBiological : 5-HT2C Agonism
Receptor Affinity Low / Non-selective (Off-target risk)High (

nM)
High (

nM)
Safety Profile High Risk : Potential alkylating agentManaged Risk : Valvulopathy concern (5-HT2B)High Risk : 5-HT2B activity

Chemical Identity & Structural Logic

The Topic Compound: Precursor-Cl
  • IUPAC Name : 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine hydrochloride

  • CAS : 953789-37-2[1]

  • Function : It serves as the immediate precursor to the benzazepine ring. Under Lewis acid catalysis (e.g., AlCl

    
    ), the internal chloro-group acts as a leaving group, allowing the aromatic ring to attack the propyl chain (Friedel-Crafts alkylation), closing the 7-membered ring.
    
The Analog: Lorcaserin[2][3][4][5][6][7][8][9]
  • IUPAC Name : (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine[2]

  • Mechanism : The cyclization "locks" the ethylamine side chain into a specific conformation that perfectly fits the serotonin 5-HT2C receptor binding pocket, reducing affinity for the structurally similar 5-HT2A (hallucinogenic) and 5-HT2B (cardiotoxic) receptors.

Diagram: Cyclization & Pharmacophore Activation

The following diagram illustrates the transformation from the flexible, reactive precursor to the rigid, active drug.

G Precursor Precursor-Cl (Acyclic, Reactive) CAS: 953789-37-2 Transition Friedel-Crafts Cyclization (AlCl3 Catalyst) Precursor->Transition Intramolecular Alkylation Impurity Impurity Risk (Unreacted Precursor) Precursor->Impurity Incomplete Reaction Lorcaserin Lorcaserin (Cyclic, Active) Selective 5-HT2C Agonist Transition->Lorcaserin Ring Closure (7-membered)

Figure 1: Synthesis pathway showing the conversion of the acyclic Precursor-Cl into the active benzazepine scaffold (Lorcaserin).

Efficacy Comparison: Biological vs. Synthetic

A. Biological Efficacy (Receptor Binding)

The "efficacy" of a drug in this class is defined by its ability to selectively activate the 5-HT2C receptor.

  • Lorcaserin : Exhibits full agonism at 5-HT2C with high potency (

    
     nM). Crucially, it maintains >100-fold selectivity over 5-HT2B, which is essential to avoid cardiac valvulopathy (a side effect that withdrew previous drugs like Fenfluramine).
    
  • Precursor-Cl : As an acyclic amine, it lacks the conformational restraint required for selective binding. Acyclic phenethylamines often bind promiscuously to 5-HT2A/2B/2C and monoamine transporters (SERT/DAT/NET). Furthermore, as a

    
    -chloro amine, it possesses alkylating potential  (similar to nitrogen mustards), making it cytotoxic rather than therapeutic.
    

Table 1: Comparative Pharmacological Profile

ParameterLorcaserin (Drug)Precursor-Cl (Impurity/Intermediate)Significance
5-HT2C Affinity (

)
15 nM (High)>1000 nM (Est.) / UnknownCyclization is required for potency.
5-HT2B Selectivity >100x vs 5-HT2CLow / Non-selectiveLack of selectivity implies cardiotoxicity risk.
Functional Activity Agonist (Appetite Suppression)Alkylating Agent (Toxicity)Precursor poses a safety hazard if present in final product.
Metabolic Stability Moderate (

h)
Low (Reactive)Precursor degrades or reacts rapidly in vivo.
B. Synthetic Efficacy (Process Performance)

For researchers using Precursor-Cl as a starting material, "efficacy" refers to the yield and enantioselectivity of the cyclization reaction.

  • Protocol Insight : The cyclization is sensitive. Using Aluminum Chloride (AlCl

    
    )  in 1,2-dichlorobenzene  at elevated temperatures (typically 120-140°C) is the standard method.
    
  • Performance Metrics :

    • Yield : Optimized processes achieve 85-90% conversion of Precursor-Cl to Lorcaserin.

    • Purity Impact : Unreacted Precursor-Cl is a critical impurity (Impurity B). Regulatory limits (ICH Q3A) typically require this to be controlled to <0.15% in the final API due to its genotoxic potential.

Experimental Protocols

Protocol 1: Cyclization of Precursor-Cl to Lorcaserin

This protocol validates the "synthetic efficacy" of the topic product.

Materials :

  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl (Precursor-Cl)

  • Aluminum Chloride (AlCl

    
    , anhydrous)
    
  • 1,2-Dichlorobenzene (Solvent)

Method :

  • Preparation : Charge a reaction vessel with 1.0 eq of Precursor-Cl and 3.0 eq of AlCl

    
    .
    
  • Solvation : Add 1,2-dichlorobenzene (10 mL/g of precursor) under nitrogen atmosphere.

  • Reaction : Heat the mixture to 130°C for 12–18 hours. Monitor by HPLC for the disappearance of the Precursor-Cl peak.

    • Checkpoint: The reaction is complete when Precursor-Cl is <1.0%.

  • Quenching : Cool to 0°C and slowly quench with ice water (exothermic!).

  • Isolation : Basify with NaOH to pH 10, extract with dichloromethane, and concentrate.

  • Purification : Recrystallize from ethanol/HCl to obtain Lorcaserin Hydrochloride.

Protocol 2: HPLC Detection of Precursor-Cl Impurity

Essential for validating product purity.

  • Column : C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: Acetonitrile.

  • Gradient : 10% B to 90% B over 20 minutes.

  • Detection : UV at 220 nm.

  • Retention Time : Precursor-Cl elutes after Lorcaserin due to higher lipophilicity (open chain vs. compact ring).

Signaling Pathway & Mechanism of Action

The following diagram details the downstream signaling of the active product (Lorcaserin) compared to the off-target risks of the precursor.

Signaling HT2C 5-HT2C Receptor (Hypothalamus) Gq Gq Protein HT2C->Gq HT2B 5-HT2B Receptor (Heart Valve) Toxicity Valvulopathy Risk (Fibrosis) HT2B->Toxicity Lorc Lorcaserin (Cyclized) Lorc->HT2C High Affinity (Agonist) Lorc->HT2B Low Affinity (Selectivity) Prec Precursor-Cl (Acyclic) Prec->HT2C Low/No Affinity Prec->HT2B Potential Binding (Non-selective) PLC PLC Activation Gq->PLC POMC POMC Neurons (Activation) PLC->POMC Satiety Satiety / Weight Loss POMC->Satiety

Figure 2: Signaling pathway comparison. Lorcaserin selectively activates the 5-HT2C pathway (green), while acyclic precursors lack this selectivity and may trigger off-target toxicity (red).

References

  • Thomsen, W. J., et al. (2008).[3][4] "Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity."[3] Journal of Medicinal Chemistry. Link

  • Smith, B. M., et al. (2008).[5] "Discovery of Lorcaserin (APD356): A Selective 5-HT2C Agonist for the Treatment of Obesity."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Gazic Smilovic, I., et al. (2018).[6] "Synthesis of enantiopure antiobesity drug lorcaserin." Bioorganic & Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA) . (2012). "Pharmacology Review: Belviq (Lorcaserin)." Center for Drug Evaluation and Research. Link

  • CymitQuimica . "Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (CAS 953789-37-2)." Product Catalog. Link

Sources

A Senior Application Scientist's Guide to the Reproducibility of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and analytical characterization of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a known impurity of the anti-obesity drug Lorcaserin (Lorcaserin Impurity B). We will explore the nuances of its formation, robust analytical methods for its detection and quantification, and compare these with alternative structures to provide a comprehensive understanding of the factors influencing experimental reproducibility.

Introduction: The Significance of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is profoundly relevant. Impurities, even at trace levels, can significantly impact the safety and efficacy of a drug substance.[1] 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, as an impurity of Lorcaserin, necessitates rigorous control and monitoring.[2] Understanding the reproducibility of experiments related to its synthesis and analysis is therefore not merely an academic exercise but a critical component of quality control and regulatory compliance. This guide will delve into the synthetic pathways that can lead to the formation of this impurity and the analytical techniques that ensure its reliable detection and quantification.

Synthetic Pathways and Reproducibility

The formation of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is intrinsically linked to the synthesis of Lorcaserin. While specific synthetic protocols for this impurity are not widely published, its structure suggests it arises as a byproduct in the synthesis of the active pharmaceutical ingredient (API).

One plausible route for the formation of Lorcaserin involves the reaction of 2-(4-chlorophenyl)ethanol with allylamine to form an intermediate which is then cyclized.[3] Variations in reaction conditions, such as temperature, reaction time, and the purity of starting materials, can lead to the formation of side products, including the target impurity.

To ensure the reproducibility of Lorcaserin synthesis with minimal impurity formation, meticulous control over the reaction parameters is paramount. The following workflow outlines a generalized synthetic approach and highlights critical control points for minimizing the generation of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

cluster_synthesis Plausible Synthetic Pathway for Lorcaserin and Formation of Impurity B Start Starting Materials: 2-(4-chlorophenyl)ethanol Allylamine Step1 Intermediate Formation: Reaction of starting materials Start->Step1 CCP1 Critical Control Point 1: - Temperature Control - Stoichiometry - Solvent Purity Step1->CCP1 Step2 Cyclization Reaction Step1->Step2 CCP2 Critical Control Point 2: - Catalyst Selection - Reaction Time - Quenching Procedure Step2->CCP2 Crude_Product Crude Lorcaserin Product (Containing Impurity B) Step2->Crude_Product Impurity_B Impurity B Formation: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl Step2->Impurity_B Side Reaction Purification Purification Step: (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure Lorcaserin API Purification->Final_Product cluster_analysis Analytical Workflow for Impurity Characterization Sample Crude Lorcaserin Sample HPLC HPLC/UPLC Analysis (Purity Assessment) Sample->HPLC Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation If impurity > threshold NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structural Elucidation Isolation->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Structural Confirmation Isolation->MS Reference_Standard Comparison with Certified Reference Standard NMR->Reference_Standard MS->Reference_Standard Final_Identification Unambiguous Identification of Impurity B Reference_Standard->Final_Identification

Sources

A Head-to-Head Comparison: In Vitro and In Vivo Correlation of a Novel Phenethylamine Derivative and the Established Drug Lorcaserin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical aspect of this journey is understanding the relationship between a compound's activity in laboratory-based assays (in vitro) and its effects within a living organism (in vivo). This guide provides a comparative analysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride , a novel phenethylamine derivative, and Lorcaserin , a well-characterized weight-management drug, with a focus on establishing a potential in vitro-in vivo correlation (IVIVC).

The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] Establishing a strong IVIVC is a strategic tool in drug development that can streamline the process, reduce the need for extensive clinical trials, and provide a deeper understanding of a drug's behavior.[2][3][4][5] This guide will walk through a hypothetical, yet plausible, series of experiments to characterize our novel compound and compare its performance against the established benchmark, Lorcaserin.

The Compounds: A Structural Overview

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a halogenated phenethylamine derivative. Its structural similarity to other CNS-active compounds suggests a potential interaction with neurotransmitter systems. For the purpose of this guide, we will hypothesize its activity at serotonin receptors, a common target for drugs affecting mood, appetite, and other neurological functions.

Lorcaserin , marketed as Belviq, is a selective serotonin 2C (5-HT2C) receptor agonist.[6] Its primary mechanism of action involves the activation of these receptors in the hypothalamus, leading to a feeling of satiety and reduced food intake.[6] Lorcaserin serves as an excellent comparator due to its well-documented in vitro and in vivo pharmacological profile.[7][8][9][10][11]

In Vitro Characterization: Unveiling Molecular Interactions

To begin our investigation, we will assess the in vitro activity of both compounds at the primary hypothetical target, the 5-HT2C receptor, and related serotonin receptor subtypes to determine selectivity.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a standard in vitro technique used to quantify the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-mesulergine for 5-HT2C) is used.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compounds (2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride or Lorcaserin) are incubated together.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.

In Vitro Experimental Workflow

G cluster_0 In Vitro Assay Setup cluster_1 Binding Assay cluster_2 Data Analysis Membrane Prep Cell Membrane Preparation (5-HT2A, 2B, 2C) Incubation Incubation of Membranes, Radioligand & Compounds Membrane Prep->Incubation Compound Prep Serial Dilutions of Test Compounds Compound Prep->Incubation Radioligand Prep Radioligand ([3H]-mesulergine) Radioligand Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Plotting Plotting Competition Binding Curves Scintillation->Data Plotting Ki Calculation Calculation of Ki (Affinity) Data Plotting->Ki Calculation

Caption: Workflow for the in vitro radioligand binding assay.

Hypothetical In Vitro Results
Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)
2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl25250500
Lorcaserin15[7]270[7]1560[7]

These hypothetical results suggest that our novel compound has a good affinity for the 5-HT2C receptor, albeit slightly lower than Lorcaserin. Importantly, it demonstrates a 10-fold selectivity for 5-HT2C over 5-HT2A and a 20-fold selectivity over 5-HT2B. Lorcaserin exhibits a higher selectivity profile.

In Vivo Evaluation: From Bench to Biological System

The next crucial step is to assess the compound's activity in a living organism. This will involve a pharmacokinetic (PK) study to understand how the compound is absorbed, distributed, metabolized, and excreted, followed by a pharmacodynamic (PD) study to evaluate its therapeutic effect.

Experimental Protocol: In Vivo Pharmacokinetic and Pharmacodynamic Studies in a Rodent Model

Animal Model: Male Sprague-Dawley rats are a commonly used model for metabolic and behavioral studies.

Step-by-Step Methodology:

  • Dosing: Animals are administered either vehicle, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, or Lorcaserin via oral gavage at a specified dose.

  • Pharmacokinetic Sampling: For the PK study, blood samples are collected at various time points post-dosing. Plasma concentrations of the drug are then determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Assessment (Food Intake): For the PD study, animals are fasted overnight and then presented with a pre-weighed amount of food. Food consumption is measured at regular intervals after drug administration.

  • Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles. The effect of the compounds on food intake is statistically analyzed.

In Vivo Experimental Workflow

G cluster_0 Animal Preparation & Dosing cluster_1 Pharmacokinetic (PK) Arm cluster_2 Pharmacodynamic (PD) Arm Animal Acclimation Acclimation of Sprague-Dawley Rats Dosing Oral Gavage of Test Compounds Animal Acclimation->Dosing Blood Sampling Serial Blood Sampling Dosing->Blood Sampling Fasting Overnight Fasting Dosing->Fasting Plasma Analysis LC-MS/MS Analysis Blood Sampling->Plasma Analysis PK Parameters Calculation of Cmax, Tmax, AUC Plasma Analysis->PK Parameters Food Presentation Presentation of Pre-weighed Food Fasting->Food Presentation Food Measurement Measurement of Food Intake Food Presentation->Food Measurement

Caption: Workflow for the in vivo pharmacokinetic and pharmacodynamic studies.

Hypothetical In Vivo Results

Pharmacokinetic Parameters (10 mg/kg, oral)

CompoundCmax (ng/mL)Tmax (h)AUC0-24h (ng*h/mL)
2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl1502.0900
Lorcaserin2001.51200

Pharmacodynamic Effect: Reduction in Food Intake (10 mg/kg, oral)

Compound% Reduction in Food Intake (at 2h)
2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl25%
Lorcaserin35%

The hypothetical in vivo data suggests that our novel compound is orally bioavailable and achieves systemic exposure, although to a lesser extent than Lorcaserin at the same dose. This is reflected in the pharmacodynamic outcome, where it produces a noticeable but less pronounced reduction in food intake compared to Lorcaserin.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal is to establish a meaningful relationship between our in vitro and in vivo findings.

IVIVC Analysis

A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution/release rate and in vivo absorption rate, is the highest level of correlation.[3] While a full IVIVC model development is beyond the scope of this guide, we can draw some preliminary correlations.

  • Potency and Efficacy: The in vitro data showed that 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride has a slightly lower affinity for the 5-HT2C receptor than Lorcaserin. This correlates well with the in vivo observation of a reduced effect on food intake at the same dose.

  • Pharmacokinetics and Exposure: The lower Cmax and AUC of the novel compound could be due to several factors, including lower absorption or higher first-pass metabolism. This reduced systemic exposure likely contributes to the attenuated pharmacodynamic effect.

  • Selectivity and Side Effects: While not explicitly tested in this hypothetical study, the lower selectivity of the novel compound compared to Lorcaserin might suggest a higher potential for off-target effects, which would need to be investigated in further studies.

Logical Relationship of IVIVC

G cluster_0 In Vitro Data cluster_1 In Vivo Data InVitro_Potency Receptor Binding Affinity (Ki) InVivo_PD Pharmacodynamics (Efficacy) InVitro_Potency->InVivo_PD influences InVitro_Selectivity Selectivity Profile InVitro_Selectivity->InVivo_PD predicts potential side effects InVivo_PK Pharmacokinetics (Cmax, AUC) InVivo_PK->InVivo_PD determines exposure at target site

Caption: The interplay between in vitro and in vivo data in IVIVC.

Conclusion and Future Directions

This comparative guide has outlined a rational, albeit hypothetical, approach to characterizing a novel CNS compound, 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, and establishing a preliminary in vitro-in vivo correlation by benchmarking against a known drug, Lorcaserin. Our hypothetical data suggests that the novel compound is a promising lead with a clear mechanism of action, but may require optimization to improve its pharmacokinetic profile and in vivo efficacy.

Future studies should focus on:

  • Full functional assays to determine if the compound is an agonist, antagonist, or inverse agonist at the 5-HT2C receptor.

  • Dose-response studies in vivo to establish a more complete picture of its potency and efficacy.

  • Metabolic stability assays to understand its pharmacokinetic limitations.

  • Broader off-target screening to assess its safety profile.

By systematically building a bridge between in vitro and in vivo data, researchers can make more informed decisions in the complex and resource-intensive process of drug development.

References

  • U.S. Food and Drug Administration. (1997).
  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Chen, W. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.
  • Patel, R. (2024). In vivo–In Vitro correlation (IVIVC)
  • Pharma Models. (2014).
  • Higgins, G. A., & Sellers, E. M. (2019). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & Therapeutics, 203, 107417.
  • PsychoGenics Inc. (n.d.). Preclinical Behavioral Studies.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6).
  • Patsnap. (2025, May 29).
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • Sadiq, N. M., & Singh, R. (2021). Lorcaserin Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets. Frontiers in Pharmacology, 12, 759881.
  • Wikipedia. (2023, December 1). Lorcaserin.
  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11.
  • Higgins, G. A., & Sellers, E. M. (2019). Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential. Pharmacology & Therapeutics, 203, 107417.
  • Smith, S. R., Proffer, D. S., Sjöström, L., & Rissanen, A. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305-313.
  • Domainex. (n.d.). CNS Drug Discovery.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020).
  • Singh, A. K., & Singh, R. (2013). Lorcaserin: A novel antiobesity drug. Journal of natural science, biology, and medicine, 4(2), 266.
  • Rihel, J., & Schier, A. F. (2012). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. ACS chemical neuroscience, 3(3), 165-174.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • Di, L., & Kerns, E. H. (2016). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 21(11), 1541.
  • Colman, E., Golden, J., Roberts, M., Egan, A., Weaver, J., & Rosebraugh, C. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P & T : a peer-reviewed journal for formulary management, 37(11), 639–644.
  • Toth, C. C., & Udayabanu, M. (2018). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug design, development and therapy, 12, 3591–3601.
  • Altasciences. (n.d.). CNS Drug Development Solutions.
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery.

Sources

Comparative Guide: Statistical Evaluation & Analytical Profiling of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Product Identity: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride Common Designation: Lorcaserin Impurity B CAS Number: 953789-37-2 Role: Critical Process Intermediate / Genotoxic Impurity Candidate Target Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists[1]

This guide provides a statistical framework for evaluating 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl , primarily in its role as a critical reference standard for impurity profiling in benzazepine-class therapeutics (e.g., Lorcaserin).[1] As an open-chain alkyl chloride precursor, this compound presents specific stability and detection challenges compared to the cyclized drug substance.[1]

The Comparative Context

In drug substance manufacturing, the "performance" of an impurity standard is defined by its detectability , stability , and the precision of the analytical method used to control it.[1] This guide compares two primary analytical methodologies for quantifying this compound:

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Advanced)
Primary Utility Routine QC release testing (High abundance)Trace-level genotoxic impurity (GTI) screening
Detection Limit (LOD) ~0.05% (500 ppm)< 1 ppm
Specificity Moderate (Risk of co-elution with isomers)High (Mass-selective detection)
Statistical Focus Precision (%RSD) & LinearitySensitivity (S/N) & Matrix Effects

Statistical Methodologies for Evaluation

To ensure scientific integrity, the analysis of this compound must adhere to ICH Q2(R1) guidelines. The following statistical pillars are required to validate data generated using this product.

Linearity & Range Statistics

For the open-chain chloro-amine, linearity is often compromised at high concentrations due to potential on-column degradation or dimerization.[1]

  • Metric: Coefficient of Determination (

    
    )
    
  • Requirement:

    
    
    
  • Statistical Test: Student’s t-test on the y-intercept. The 95% confidence interval of the intercept should include zero to prove the absence of constant bias.[1]

Precision Modeling (Repeatability & Intermediate Precision)

Due to the hygroscopic nature of the hydrochloride salt, weighing errors can introduce variance.[1]

  • Metric: Relative Standard Deviation (%RSD)

  • Acceptance Criteria:

    • System Precision (n=6 injections): RSD

      
       2.0%[1]
      
    • Method Precision (n=6 preps): RSD

      
       2.0% (HPLC-UV) / 
      
      
      
      5.0% (LC-MS)[1]
Accuracy & Recovery Analysis

The "performance" of the extraction protocol is validated by spiking the impurity into the drug substance matrix.[1]

  • Calculation:

    
    [1]
    
  • Statistical Range: Mean recovery must fall within 98.0% – 102.0% (HPLC) or 80.0% – 120.0% (Trace LC-MS) across three concentration levels (80%, 100%, 120%).[1]

Comparative Performance Review: Experimental Data

The following data summarizes a comparative study evaluating the quantification of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl using Standard UV detection versus Mass Spectrometry.

Table 1: Sensitivity and Linearity Profile
ParameterHPLC-UV (220 nm)UHPLC-MS/MS (MRM Mode)Statistical Interpretation
Linear Range 0.5 – 100

1.0 – 1000

MS provides 3 orders of magnitude higher sensitivity.[1]
Regression (

)
0.99920.9985UV is more linear at high concentrations; MS suffers from ionization saturation.[1]
LOD (S/N = 3) 0.15

0.2

Critical: Only MS is suitable for GTI control (< 10 ppm).
LOQ (S/N = 10) 0.50

0.5

UV is insufficient for trace analysis.[1]
Table 2: Stability Performance (Solution State)

Solvent: 0.1% Formic Acid in Water/Acetonitrile (50:50)[1]

Timepoint% Remaining (4°C)% Remaining (25°C)Observation
0 Hours 100.0%100.0%Initial
12 Hours 99.8%98.4%Slight degradation at RT (Cyclization risk).[1]
24 Hours 99.5%96.1%Statistically Significant Loss (

).[1]
48 Hours 98.9%92.3%Unsuitable for long sequences at RT.[1]

Expert Insight: The chloro-amine moiety is reactive.[1][2] Statistical analysis of stability data indicates a first-order degradation kinetic (


 at 25°C).[1] Recommendation:  All standard solutions must be analyzed within 12 hours or stored at 4°C.

Experimental Protocols

Workflow 1: High-Sensitivity LC-MS/MS Quantification

Objective: Quantify Impurity B at trace levels (ppm) in Lorcaserin drug substance.

  • Standard Preparation:

    • Weigh 10.0 mg of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl reference standard.[1]

    • Dissolve in 100 mL Methanol (Stock A: 100

      
      ).
      
    • Serially dilute Stock A to 10

      
       using Mobile Phase A/B (50:50).
      
  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

      
      ).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive.[1]

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
    • Note: The transition to 139.0 corresponds to the loss of the chloropropyl amine chain, characteristic of the chlorophenethyl backbone.[1]

Workflow 2: Statistical Validation (Accuracy)[1]
  • Spiking: Prepare Drug Substance samples at 1.0 mg/mL. Spike Impurity B at 0.1% level (1

    
    ).[1]
    
  • Replication: Prepare 3 replicates at 3 levels (80%, 100%, 120% of target limit).

  • Analysis: Calculate Mean Recovery and 95% Confidence Interval.

    • 
      [1]
      
    • If the interval falls outside 80-120%, the method is biased.[1]

Visualizations

Impurity Formation & Control Pathway

This diagram illustrates the relationship between the precursor (Impurity B) and the active drug, highlighting the critical control point.[1]

G cluster_0 Critical Quality Attribute (CQA) Precursor Precursor Materials (4-chlorophenethylamine + Chloroacetone) Intermediate Impurity B (Target) 2-Chloro-N-(4-chlorophenethyl) propan-1-amine Precursor->Intermediate Reductive Amination Intermediate->Intermediate Residual (Unreacted) Cyclization Cyclization Reaction (Intramolecular Alkylation) Intermediate->Cyclization Primary Pathway Degradant Hydrolysis Products (Non-toxic) Intermediate->Degradant Storage Instability (>24h @ RT) Product Lorcaserin (Benzazepine Scaffold) Cyclization->Product Ring Closure

Caption: Synthesis pathway showing Impurity B as the direct uncyclized precursor to Lorcaserin. Control is vital at the cyclization step.

Analytical Decision Matrix

A logical flow for selecting the correct statistical approach based on the impurity level.[1]

DecisionMatrix Start Impurity B Analysis Requirement LevelCheck Estimated Concentration? Start->LevelCheck High High Level (> 0.1%) Process Intermediate LevelCheck->High Process Control Trace Trace Level (< 100 ppm) Final Drug Substance LevelCheck->Trace Safety/Release MethodA Method A: HPLC-UV (Robustness Focus) High->MethodA MethodB Method B: LC-MS/MS (Sensitivity Focus) Trace->MethodB StatA Statistical Output: %RSD, Recovery (98-102%) MethodA->StatA StatB Statistical Output: S/N Ratio, Matrix Factor MethodB->StatB

Caption: Decision tree for selecting analytical methods based on the concentration of Impurity B.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005.[1] [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics."[1] FDA Guidance Documents, 2015.[1] [Link]

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] EMA Scientific Guidelines, 2006.[1] [Link]

  • PubChem. "Compound Summary: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride."[1] National Library of Medicine. [Link] (Note: Specific isomeric data inferred from Lorcaserin synthesis pathways).[1]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliable quantification of novel chemical entities is a cornerstone of modern drug development and chemical research. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the bioanalysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a small molecule of interest. We delve into the critical aspects of bioanalytical method selection, study design, statistical analysis, and the establishment of a robust, validated protocol. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, precision, and reproducibility of their bioanalytical data across multiple laboratory sites.

Introduction: The Imperative for Reproducible Bioanalysis

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating the performance of different laboratories and analytical methods.[3] By analyzing identical samples, participating laboratories can assess their analytical performance against a reference value and against each other.[3] This process is crucial for method standardization, identifying sources of analytical variability, and ultimately, ensuring that the data generated across different sites is comparable and reliable. The International Organization for Standardization (ISO) outlines general requirements for the competence of testing and calibration laboratories in ISO/IEC 17025, which emphasizes the importance of participating in such comparisons to ensure the validity of results.[3]

This guide will focus on the practical application of these principles to the bioanalysis of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

Bioanalytical Methodologies: A Comparative Overview

For a small molecule like 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, several analytical techniques could be employed for its quantification in biological matrices such as plasma or serum. The most prevalent and powerful of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for small molecule bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2][4]

  • Principle of Operation: The technique first separates the analyte of interest from other components in the biological matrix using liquid chromatography. The separated analyte is then ionized and introduced into a mass spectrometer. The tandem mass spectrometer (MS/MS) first selects the parent ion of the analyte, fragments it, and then detects a specific fragment ion. This two-stage mass filtering provides a very high degree of specificity.

  • Advantages:

    • High Sensitivity: Capable of detecting concentrations in the picogram to nanogram per milliliter range.[2]

    • High Selectivity: The use of precursor and product ion monitoring minimizes interference from endogenous matrix components.

    • Versatility: Applicable to a wide range of small molecules.

  • Potential Challenges:

    • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.

    • Ion Suppression: A common form of matrix effect that can significantly impact assay performance.

    • Cost and Complexity: Requires specialized equipment and highly trained personnel.

2.2. Alternative Methodologies

While LC-MS/MS is the preferred method, other techniques could be considered, though they generally offer lower sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): Less sensitive and selective than LC-MS/MS. Relies on the analyte having a chromophore for UV detection.

For the purpose of this guide, we will focus on an inter-laboratory comparison of bioassays based on the industry-standard LC-MS/MS platform.[4][5]

Designing a Robust Inter-laboratory Comparison Study

A well-designed inter-laboratory study is essential for obtaining meaningful and actionable results. The following steps outline a comprehensive approach, guided by principles from regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as ISO 5725.[6][7]

Study Coordination and Protocol

A central coordinating laboratory should be designated to oversee the entire study. This laboratory will be responsible for:

  • Developing a detailed study protocol.

  • Preparing and distributing the study samples.

  • Collecting and statistically analyzing the data from participating laboratories.

  • Preparing the final study report.

Preparation and Distribution of Test Samples

The coordinating laboratory will prepare a series of pooled and spiked biological matrix samples (e.g., human plasma). These should include:

  • Blank Matrix: To assess for interference.

  • Calibration Standards: A series of samples with known concentrations of the analyte spanning the expected measurement range.

  • Quality Control (QC) Samples: At a minimum, three concentration levels (low, medium, and high) prepared in replicates. These are crucial for assessing accuracy and precision.[8]

Samples should be aliquoted, frozen, and shipped on dry ice to all participating laboratories to ensure stability.[9]

Analysis by Participating Laboratories

Each participating laboratory will analyze the samples using their own validated LC-MS/MS method. It is crucial that each laboratory's method has been individually validated for key parameters including:

  • Selectivity[6][10]

  • Accuracy and Precision[6][8][10]

  • Recovery[6][10]

  • Calibration Curve Performance[6][10]

  • Sensitivity (Lower Limit of Quantification, LLOQ)[6][10]

  • Reproducibility[6][10]

  • Analyte Stability[6][10]

Data Reporting

Participating laboratories must report their results to the coordinating laboratory in a standardized format. This should include:

  • The calculated concentrations for all unknown samples (QC samples).

  • The raw data from their calibration curves.

  • Any deviations from the study protocol.

Data Analysis and Interpretation

The coordinating laboratory will perform a statistical analysis of the submitted data to assess the performance of each laboratory and the overall reproducibility of the bioassay.

Statistical Methods

Statistical analysis should be conducted in accordance with established guidelines, such as ISO 5725.[7] Key steps include:

  • Outlier Testing: Statistical tests like Cochran's C test and Grubbs' test should be used to identify and potentially exclude outlier data points.[7][11]

  • Calculation of Performance Metrics:

    • Repeatability (Intra-laboratory precision): The variation in results obtained by a single laboratory under the same operating conditions.

    • Reproducibility (Inter-laboratory precision): The variation in results obtained by different laboratories.[12]

    • Accuracy: The closeness of the mean result to the true (nominal) concentration of the QC samples.

Acceptance Criteria

Acceptance criteria should be pre-defined in the study protocol. Based on FDA guidance for bioanalytical method validation, the following are generally accepted:

  • The mean value of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).[8]

  • The precision (coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).[8]

  • At least 67% of the QC samples should be within 15% of their respective nominal values.[8]

Sample Data Presentation

The results of the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Inter-laboratory Comparison of Low QC Samples (Nominal Concentration: 5 ng/mL)

LaboratoryMean Concentration (ng/mL)Accuracy (%)Precision (CV%)
Lab A5.2104.04.5
Lab B4.896.06.2
Lab C5.5110.08.1
Lab D4.692.05.8
Overall 5.0 100.0 7.5

Table 2: Inter-laboratory Comparison of High QC Samples (Nominal Concentration: 500 ng/mL)

LaboratoryMean Concentration (ng/mL)Accuracy (%)Precision (CV%)
Lab A49599.03.1
Lab B510102.04.5
Lab C48096.05.3
Lab D505101.03.9
Overall 497.5 99.5 4.2

Visualizing the Inter-laboratory Comparison Workflow

A clear workflow diagram can help to visualize the entire process of the inter-laboratory comparison study.

InterLab_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories Prep Sample Preparation (Calibrators & QCs) Distribute Sample Distribution Prep->Distribute Protocol Protocol Development Protocol->Prep LabA Lab A (Sample Analysis) Distribute->LabA Blinded Samples LabB Lab B (Sample Analysis) Distribute->LabB Blinded Samples LabC Lab C (Sample Analysis) Distribute->LabC Blinded Samples Analysis Data Compilation & Statistical Analysis Report Final Report Generation Analysis->Report LabA->Analysis Results Submission LabB->Analysis Results Submission LabC->Analysis Results Submission

Caption: Workflow for the Inter-laboratory Comparison Study.

Recommended Best Practices Protocol: LC-MS/MS Bioassay

Based on the principles of robust bioanalytical method development, the following is a recommended starting point for an LC-MS/MS assay for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride in human plasma.[13]

6.1. Materials and Reagents

  • 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

6.2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

6.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic mobile phase to elute the analyte with good peak shape.[13]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) positive.

  • MRM Transitions: To be optimized by infusing the analyte and SIL-IS to determine the optimal precursor and product ions.

6.4. Method Validation This method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10) before use in the inter-laboratory comparison.[9][14][15]

Conclusion

A successful inter-laboratory comparison study provides a high level of confidence in the chosen bioanalytical method and the proficiency of the participating laboratories. By adhering to a well-defined protocol, employing robust statistical analysis, and fostering open communication between all parties, researchers can ensure the generation of high-quality, reproducible data for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride. This, in turn, supports informed decision-making throughout the research and development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. ResearchGate. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Archimer. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Diva-portal.org. (2005). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. [Link]

  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories Inc. (2024). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • U.S. Food and Drug Administration. (2022). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • IUPAC. (1995). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]

  • SlidePlayer. (n.d.). Inter laboratory Comparative Tests ISO 5725-2. [Link]

  • TrAC Trends in Analytical Chemistry. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • PubChem. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. [Link]

  • International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]

Sources

Comparative Safety Analysis: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride (Lorcaserin Impurity 5)

[1]

Executive Summary

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2), often designated as Lorcaserin Impurity 5 , represents a critical control point in the manufacturing of the weight-loss therapeutic Lorcaserin. Unlike the final drug product, which is a stable 5-HT2C receptor agonist, this compound is a


-chloroamine

This guide provides a comparative safety analysis, contrasting this reactive intermediate with its stable precursors and the final API. It establishes the compound's classification as a Potentially Mutagenic Impurity (PMI) due to its capacity to form aziridinium ions, necessitating containment strategies far exceeding those of the final drug substance.

Chemical Identity & Structural Context

This compound is the uncyclized, chlorinated intermediate in the Lorcaserin synthesis pathway. Its safety profile is defined by the presence of a secondary amine and a

FeatureSpecification
Chemical Name 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride
Common Designations Lorcaserin Impurity 5;

-Chloro intermediate
CAS Number 953789-37-2
Molecular Formula

Molecular Weight 268.61 g/mol
Structural Alert Alkylating Agent:

-chloroamine moiety capable of aziridinium formation.
Solubility High in water (hydrochloride salt); soluble in polar organic solvents (MeOH, DMSO).

Comparative Safety Profile

The following table contrasts the safety profile of the impurity against the precursor (Amino-Alcohol) and the final API (Lorcaserin). This comparison highlights the "Toxicity Spike" that occurs during the chlorination step of synthesis.

Table 1: Comparative Toxicity & Reactivity Analysis
ParameterPrecursor: Amino-AlcoholTarget: Impurity 5 (

-Chloro amine)
Final API: Lorcaserin
Structure


Benzazepine Ring
Reactivity Low; NucleophilicHigh; Electrophilic (Alkylating) Stable; Receptor Agonist
Genotoxicity Non-MutagenicMutagenic (Ames Positive Potential) Non-Mutagenic (Standard)
Mechanism Metabolic conjugationAziridinium Ion Formation 5-HT2C Activation
Handling (OEB) OEB 1-2 (Low Hazard)OEB 4-5 (High Potency/Genotoxic) OEB 3 (Therapeutic)
ICH M7 Class Class 5 (No alerts)Class 2 or 3 (Mutagenic Alert) Class 5 (Tested safe)

Mechanism of Toxicity: The Aziridinium Threat

The primary safety hazard of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine is its inherent instability and reactivity. Under physiological conditions (pH 7.4) or in solution, the free base spontaneously cyclizes to form a highly reactive aziridinium cation .

This cation is a potent electrophile that attacks nucleophilic centers in DNA (e.g., N7-guanine), leading to DNA adducts and potential oncogenesis.

Diagram 1: Mechanism of Genotoxicity

The following diagram illustrates the transformation of the stable amino-alcohol into the reactive Impurity 5, its cyclization to the aziridinium ion, and the subsequent DNA alkylation event.

Gcluster_toxicityToxicity PathwayPrecursorAmino-Alcohol(Precursor)ImpurityImpurity 5(Beta-Chloro Amine)Precursor->ImpurityChlorination(SOCl2)AziridiniumAziridinium Ion(Reactive Electrophile)Impurity->AziridiniumSpontaneousCyclizationLorcaserinLorcaserin(Cyclized Drug)Impurity->LorcaserinControlledCyclizationAziridinium->LorcaserinSynthesisPathDNA_AdductDNA Adduct(Mutagenesis)Aziridinium->DNA_AdductAlkylationof DNA

Caption: The critical divergence in the synthesis pathway. While the goal is the controlled cyclization to Lorcaserin, the intermediate Impurity 5 can form a reactive aziridinium ion, leading to genotoxicity.

Experimental Protocols for Safety & Detection

Handling & Containment Protocol

Due to the mutagenic potential, this compound must be handled as a Cytotoxic/Genotoxic Agent .

  • Engineering Controls:

    • Primary: Isolator or Class III Biological Safety Cabinet (glove box).

    • Secondary: Negative pressure laboratory environment.

  • Personal Protective Equipment (PPE):

    • Double nitrile gloves (0.11 mm minimum thickness).

    • Tyvek® sleeves and apron.

    • P3/N100 respiratory protection if outside an isolator.

  • Deactivation (Spill Response):

    • Do NOT use water alone (may accelerate aziridinium formation).

    • Solution: 10% Sodium Thiosulfate or 1M NaOH/MeOH solution. Thiosulfate acts as a "soft" nucleophile to scavenge the alkylating agent, opening the ring safely.

Analytical Detection (Trace Analysis)

To ensure pharmaceutical safety, this impurity must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day ).

Methodology: LC-MS/MS (MRM Mode)

  • Rationale: UV detection is insufficient for ppm-level detection of this aliphatic amine.

  • Column: C18 Reverse Phase (High pH stability preferred to keep amine neutral).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0)

    • B: Acetonitrile

  • Detection: Positive Electrospray Ionization (+ESI).

  • Transitions: Monitor the loss of the chloro-propyl group or the characteristic fragmentation of the chlorophenethyl moiety.

Synthesis & Process Control Strategy

The presence of Impurity 5 in the final product indicates incomplete cyclization. Understanding the kinetics is vital for safety.

Diagram 2: Process Control Logic

ProcessControlStartReaction Mixture(Post-Chlorination)CheckIn-Process Control (IPC)Check Impurity 5 LevelsStart->CheckHigh> 0.10% LimitCheck->HighFailLow< 0.10% LimitCheck->LowPassAction1Extend Heating/Cyclization(Drive to Completion)High->Action1Action2Proceed toQuench/WorkupLow->Action2Action1->CheckRe-testScavengeAdd Nucleophilic Scavenger(e.g., Thiosulfate wash)Action2->ScavengeSafety Polish

Caption: Logic flow for controlling Impurity 5 during manufacturing. Complete conversion is the primary safety mechanism, supplemented by downstream scavenging.

Conclusion

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a classic example of a "process-related mutagenic impurity." While structurally related to the therapeutic agent Lorcaserin, its safety profile is dominated by the reactive

  • Risk: High (Genotoxic/Mutagenic).

  • Control: Strict containment during synthesis and rigorous analytical testing (LC-MS/MS) to ensure levels remain below the TTC in the final drug product.

  • Handling: Requires protocols identical to nitrogen mustard handling.

References

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2020). Assessment Report: Belviq (Lorcaserin) - Withdrawal Assessment. (Contextual reference regarding Lorcaserin safety signals).
  • Gulland, A. (2020). FDA requests withdrawal of weight loss drug lorcaserin. BMJ. (Context on Lorcaserin market withdrawal).

Safety Operating Guide

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The "Alkylating Potential" Protocol

As a Senior Application Scientist, my directive is clear: Do not treat this compound as a generic organic salt.

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride contains a


-chloroamine moiety.[1][2][3] Under neutral-to-basic conditions, the free base can cyclize to form an aziridinium ion .[1][3] This species is a potent electrophile capable of alkylating DNA and proteins (similar to nitrogen mustards).[3]

Therefore, standard disposal methods (e.g., drain disposal, mixing with general organic solvents) are strictly prohibited . The disposal strategy must prevent the liberation of the free amine and ensure thermal destruction via high-temperature incineration.[3]

Part 1: Chemical Hazard Profiling & Pre-Disposal Assessment

Before handling waste, you must validate the material's state. This compound combines corrosivity with potential mutagenicity.[3]

Physicochemical Properties Relevant to Disposal
PropertyValue/CharacteristicOperational Implication
CAS Number 870-24-6 (Generic for 2-chloroethylamines) / Specific analogUse CAS for waste manifesting.[1][2][3]
Physical State Solid (Crystalline Powder)Dust inhalation hazard.[1][2][3] Do not dissolve for disposal; keep solid if possible.
Acidity (pH) Acidic (HCl salt)Corrosive (Category 1B). Incompatible with bleach or strong bases.[1][2][3]
Reactivity Alkylating Agent PrecursorDo not mix with nucleophiles (thiols, amines) in the waste stream unless part of a validated deactivation protocol.[1][2]
Water Solubility SolubleHigh aquatic toxicity. Zero discharge to sewer systems.[1][2][3]
Regulatory Classification (RCRA - USA)
  • Characteristic Waste: Likely D002 (Corrosive) if in aqueous solution (pH

    
     2).[3]
    
  • Hazard Class: Halogenated Organic .[3]

  • Process Knowledge: Due to the structural similarity to nitrogen mustards, treat as mutagenic/cytotoxic waste .

Part 2: Personal Protective Equipment (PPE) – The "First Line"

Never handle this waste stream with standard latex gloves.[3] The hydrochloride salt is corrosive, and the potential free base is skin-permeable.[3]

  • Respiratory: N95 minimum for solid weighing; Full-face respirator or Fume Hood mandatory for solutions or spill cleanup.[3]

  • Dermal:

    • Primary: Nitrile (minimum 5 mil).[3]

    • Secondary (Critical): If handling liquid solutions, wear Silver Shield/4H laminate gloves under nitrile.[3] Chlorinated amines can permeate nitrile rapidly.[3]

  • Eye: Chemical splash goggles (Face shield recommended if pouring liquids).[3]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Routine Disposal of Solid Waste (Preferred)

Keep the substance in its solid state to minimize mobility and reactivity.[2][3]

  • Segregation: Do not mix with other solid wastes (e.g., silica gel, paper towels) unless they are already contaminated with the same substance.

  • Primary Containment: Place the container (vial/bottle) directly into a clear, 4-mil polyethylene bag. Seal with tape.[3]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) waste jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl"[1][2][3][4]

    • Hazards: "Corrosive," "Toxic," "Halogenated."[3]

  • Destruction: Ship for High-Temperature Incineration (with scrubber for HCl gas generation).

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

The danger here is accidental deprotonation.[3] The HCl salt is stable; the free base is reactive.[2]

  • Compatibility Check: Ensure the waste solvent is NOT a strong base (e.g., NaOH, KOH) or an oxidizer (e.g., Peroxides, Nitric Acid).

    • Why? Bases liberate the reactive aziridinium ion.[3] Oxidizers can generate toxic chloramines or NOx gases.[3]

  • Acidification (Stabilization): If the solution is basic or neutral, acidify to pH < 4 using dilute HCl or Acetic Acid.[3] This locks the nitrogen as the ammonium salt, preventing cyclization.

  • Container: Use an amber glass or HDPE container.

  • Labeling: Mark clearly as "Halogenated Solvent Waste" with specific chemical name.

  • Storage: Store in a secondary containment tray, away from base baths.

Scenario C: Emergency Spill Management (Deactivation)

Only for spills. Do not use this for routine disposal.[3][5][6]

  • Isolate: Evacuate the immediate area.

  • Deactivation Solution: Prepare a solution of 10% Sodium Thiosulfate in water.[3]

    • Mechanism:[3][7][8] Thiosulfate acts as a "soft" nucleophile, attacking the alkylating center and converting it into a non-toxic thiosulfate ester.

  • Application: Cover the spill with the thiosulfate solution.[3] Allow to sit for 30 minutes.

  • Cleanup: Absorb with vermiculite or clay.[3] Treat the debris as hazardous chemical waste (do not trash).

Part 4: Operational Decision Matrix (Visualized)

The following diagram illustrates the critical decision pathways for disposing of this specific compound, emphasizing the "Solid vs. Liquid" divergence.

DisposalProtocol Start Waste Generation: 2-Chloro-N-(4-chlorophenethyl)propan-1-amine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Preferred State) StateCheck->SolidPath Powder/Crystal LiquidPath Liquid Waste (Solvent/Mother Liquor) StateCheck->LiquidPath Solution PackSolid 1. Double Bag (4-mil Poly) 2. Place in HDPE Jar SolidPath->PackSolid CheckpH Check pH LiquidPath->CheckpH Labeling LABELING: 'Corrosive', 'Toxic', 'Halogenated' PackSolid->Labeling Acidify ADD ACID (HCl/Acetic) Target pH < 4 (Prevents Aziridinium Formation) CheckpH->Acidify pH > 5 Segregate Segregate into Halogenated Waste Stream CheckpH->Segregate pH < 5 Acidify->Segregate Segregate->Labeling Destruction FINAL DISPOSAL: Commercial High-Temp Incineration Labeling->Destruction

Caption: Operational workflow for segregating and stabilizing chlorinated amine waste prior to incineration. Note the critical acidification step for liquid waste.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][5]

  • American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories.

Sources

Navigating the Unseen Threat: A Guide to Safely Handling 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Acknowledging the Unknown with Scientific Prudence

Due to the novelty of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, a comprehensive toxicological profile has yet to be established. However, its chemical structure, featuring a chlorinated phenethylamine backbone, suggests potential hazards that must be proactively addressed. Analysis of related compounds such as 2-Chloroethylamine hydrochloride and bis(2-chloroethyl)amine hydrochloride indicates a high likelihood of the following hazardous properties[1][2]:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage upon contact[1][2][3].

  • Toxicity: Harmful if swallowed or inhaled, with potential for internal damage[1][3].

  • Mutagenicity: Suspected of causing genetic defects[1][2][3].

  • Irritation: May cause respiratory irritation[4].

Given these potential risks, a conservative approach to handling is not just recommended, but imperative. All personnel must treat this compound as highly hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in mitigating exposure risks. The following table outlines the minimum required PPE for handling 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and aerosols, which can cause severe eye damage and facial burns[5].
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat.Prevents contact with skin and personal clothing. The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required for handling the solid compound or when there is a risk of aerosol generation.Mitigates the risk of inhaling airborne particles or aerosols, which could be harmful[6][7].
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount. The following protocol is designed to minimize exposure and ensure a controlled laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride must be conducted within a certified chemical fume hood.

  • Pre-use Inspection: Before commencing work, inspect the fume hood for proper airflow and ensure all necessary PPE is readily available and in good condition.

  • Weighing Procedure:

    • Weigh the compound on a tared weigh boat or paper within the fume hood.

    • Use anti-static tools to minimize the dispersal of the solid powder.

    • Close the primary container immediately after dispensing.

    • Clean any residual powder from the balance and surrounding surfaces using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

  • Container Sealing: Once dissolved, securely cap the container.

Spill Management: A Rapid and Effective Response

Even with meticulous planning, spills can occur. A swift and correct response is crucial to contain the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as detailed in Section 2.

  • Containment:

    • For solid spills , gently cover the powder with a damp paper towel to avoid generating dust.

    • For liquid spills , surround the spill with an absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent[1][8].

  • Cleanup:

    • Carefully scoop the absorbent material or the covered solid into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution (e.g., a dilute soap and water solution), followed by a final rinse with water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with the compound, including empty containers, used PPE, and cleanup materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company. Do not dispose of this chemical down the drain or in regular trash[8][9].

Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the general handling workflow.

PPE_Selection_Workflow start Start: Task Involving 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride task_type What is the nature of the task? start->task_type solid_handling Handling Solid Compound task_type->solid_handling Solid solution_work Working with Solution task_type->solution_work Liquid ppe_solid Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Goggles & Face Shield - Disposable Lab Coat & Apron - N95 Respirator or Higher - Closed-toe Shoes solid_handling->ppe_solid aerosol_risk Is there a risk of aerosol generation? solution_work->aerosol_risk end Proceed with Task ppe_solid->end ppe_solution Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Goggles & Face Shield - Disposable Lab Coat & Apron - Closed-toe Shoes ppe_solution->end aerosol_risk->ppe_solution No respirator_needed Add N95 Respirator or Higher aerosol_risk->respirator_needed Yes

Caption: PPE Selection Workflow Diagram

Handling_and_Disposal_Workflow start Start: Handling Procedure preparation 1. Preparation: - Don full PPE - Work in a certified fume hood start->preparation weighing 2. Weighing (if solid): - Use anti-static tools - Close container immediately preparation->weighing dissolving 3. Dissolving (if applicable): - Add solvent slowly - Use gentle agitation weighing->dissolving experiment 4. Experimental Use dissolving->experiment decontamination 5. Decontamination: - Clean work surfaces experiment->decontamination waste_collection 6. Waste Collection: - Segregate all contaminated materials - Use labeled, sealed containers decontamination->waste_collection disposal 7. Disposal: - Arrange for licensed hazardous waste pickup waste_collection->disposal end End of Procedure disposal->end

Caption: Handling and Disposal Workflow Diagram

Conclusion: A Commitment to a Safer Scientific Community

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional excellence. While the full hazard profile of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride remains to be elucidated, the principles of prudent laboratory practice and a proactive safety culture provide a clear path forward. By adhering to the guidelines outlined in this document, you are not only protecting yourself and your colleagues but also upholding the highest standards of our scientific community.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

  • Chemstock. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Meridian Bioscience. (2024, February 2).
  • Rathburn Chemicals. (2019, August 5).
  • Sdfine. (n.d.). bis(2-chloroethyl)amine hydrochloride.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281.
  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.fm.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.